molecular formula C6H9ClN2O B3058504 5-Methoxypyridin-2-amine hydrochloride CAS No. 89831-00-5

5-Methoxypyridin-2-amine hydrochloride

Cat. No.: B3058504
CAS No.: 89831-00-5
M. Wt: 160.60
InChI Key: OGWHNAHBONLELP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Methoxypyridin-2-amine hydrochloride (CAS 89831-00-5) is a high-purity chemical compound offered as a critical intermediate for research and development in the pharmaceutical and chemical industries . This compound, with the molecular formula C 6 H 9 ClN 2 O and a molecular weight of 160.60 g/mol, is a salt form of 2-amino-5-methoxypyridine, which can enhance stability and solubility for various synthetic applications . As a substituted pyridine derivative, this amine serves as a versatile building block in organic synthesis, particularly in the construction of more complex molecules for drug discovery . Its structure, featuring both an amine and a methoxy functional group on the pyridine ring, makes it a valuable precursor for generating compound libraries or for use in coupling reactions. Please note that this product is intended for research purposes and is strictly labeled as For Research Use Only . It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use. Handling and Safety: This compound requires careful handling. Refer to the Safety Data Sheet (SDS) for comprehensive information. Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Users are advised to wear appropriate personal protective equipment and handle the material in a well-ventilated area.

Properties

CAS No.

89831-00-5

Molecular Formula

C6H9ClN2O

Molecular Weight

160.60

IUPAC Name

5-methoxypyridin-2-amine;hydrochloride

InChI

InChI=1S/C6H8N2O.ClH/c1-9-5-2-3-6(7)8-4-5;/h2-4H,1H3,(H2,7,8);1H

InChI Key

OGWHNAHBONLELP-UHFFFAOYSA-N

SMILES

COC1=CN=C(C=C1)N.Cl

Canonical SMILES

COC1=CN=C(C=C1)N.Cl

Origin of Product

United States

Foundational & Exploratory

5-Methoxypyridin-2-amine hydrochloride chemical properties and structure

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Methoxypyridin-2-amine hydrochloride (CAS: 89831-00-5 for the salt; 6628-77-9 for the free base) is a specialized heterocyclic building block critical to modern medicinal chemistry. Distinguished by the electron-donating methoxy group at the C5 position, this scaffold offers a unique electronic profile compared to the unsubstituted 2-aminopyridine. The C5-methoxy substituent increases the electron density of the pyridine ring, enhancing the nucleophilicity of the exocyclic amine while modulating the basicity of the ring nitrogen.

This monograph serves as a definitive technical guide for researchers utilizing this compound in the synthesis of PI3K inhibitors, OX2 receptor antagonists, and other bioactive agents. It details the physicochemical properties, validated synthetic routes, reactivity patterns, and handling protocols required for high-integrity experimental work.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

The commercial availability of this compound often fluctuates between the free base (a low-melting solid/liquid) and the hydrochloride salt (a stable solid). Understanding the distinction is vital for accurate stoichiometry and handling.

Nomenclature and Identifiers[7]
PropertyData
IUPAC Name 5-Methoxypyridin-2-amine hydrochloride
Common Synonyms 2-Amino-5-methoxypyridine HCl; 5-Methoxy-2-pyridinamine HCl
CAS Number (HCl Salt) 89831-00-5
CAS Number (Free Base) 6628-77-9 (also 10167-97-2)
Molecular Formula C₆H₈N₂O[1][2][3][4][5][6] · HCl
Molecular Weight 160.60 g/mol (Salt); 124.14 g/mol (Free Base)
SMILES COC1=CN=C(N)C=C1.Cl
Physical Properties[7][8]
ParameterValue (Free Base)Value (HCl Salt)Context & Implications
Physical State Low-melting solid or oilCrystalline SolidThe salt is preferred for weighing and storage due to the free base's tendency to liquefy near RT (MP 29–31 °C).
Melting Point 29–31 °C [1][3]>150 °C (Decomp.)Salt formation stabilizes the lattice, preventing liquefaction during handling.
Boiling Point 85–90 °C @ 1 mmHg [1]N/AFree base can be distilled under high vacuum; salt is non-volatile.
pKa (Predicted) ~4.33 (Ring N)N/AThe methoxy group (+M effect) slightly increases basicity compared to 2-aminopyridine, but the molecule remains a weak base.
Solubility DCM, MeOH, EtOAcWater, MeOH, DMSOUse the free base for organometallic couplings (e.g., Buchwald); use the salt for aqueous reactions or store as salt and free-base in situ.

Synthetic Pathways & Manufacturing[4]

The synthesis of 5-methoxypyridin-2-amine hydrochloride typically proceeds through the reduction of the corresponding nitropyridine, followed by salt formation. This route is favored for its scalability and avoidance of harsh nucleophilic substitutions on halopyridines.

Synthesis Logic Diagram

SynthesisRoute Start 2-Methoxy-5-nitropyridine (CAS 5446-92-4) Step1 Catalytic Hydrogenation (Pd/C, H2, MeOH) Start->Step1 Reduction Inter 5-Methoxypyridin-2-amine (Free Base, Oil/Low MP) Step1->Inter Filter & Conc. Step2 Salt Formation (HCl in Dioxane/Et2O) Inter->Step2 Acidification Product 5-Methoxypyridin-2-amine HCl (Stable Solid) Step2->Product Precipitation

Caption: Industrial synthesis route via catalytic hydrogenation of the nitro precursor, followed by hydrochloric acid treatment to yield the stable salt.[3]

Detailed Protocol: Reduction and Salt Formation

Step 1: Hydrogenation (Free Base Formation)

  • Charge: Load a hydrogenation vessel with 2-methoxy-5-nitropyridine (1.0 eq) and methanol (10 vol).

  • Catalyst: Add 10% Pd/C (5 wt% loading) under an inert nitrogen atmosphere.

  • Reaction: Pressurize with Hydrogen (H₂) to 3–5 bar (or atmospheric balloon for small scale) and stir at ambient temperature for 6–12 hours. Monitor by TLC/LCMS for disappearance of the nitro starting material.

  • Workup: Filter the mixture through a Celite pad to remove the catalyst. Caution: Spent Pd/C is pyrophoric.

  • Isolation: Concentrate the filtrate under reduced pressure. The residue is the free base (often a dark red/brown oil that solidifies upon cooling).

Step 2: Hydrochloride Salt Formation

  • Dissolution: Dissolve the crude free base in anhydrous diethyl ether or ethyl acetate (5 vol).

  • Acidification: Dropwise add 4M HCl in dioxane (1.1 eq) at 0 °C. A precipitate should form immediately.

  • Filtration: Stir for 30 minutes, then filter the solid.

  • Drying: Wash the cake with cold ether and dry under vacuum/nitrogen flow.

  • Yield: Typically 85–95% from the nitro precursor.

Spectroscopic Characterization

Verification of the structure is essential, particularly to distinguish it from regioisomers (e.g., 3-methoxy-2-aminopyridine).

TechniqueDiagnostic Signals (Free Base in CDCl₃)Interpretation
¹H NMR δ 7.77 (d, J=2.8 Hz, 1H) H6 proton (Ortho to ring N, most deshielded).
δ 7.07 (dd, J=8.8, 2.8 Hz, 1H) H4 proton (Meta to ring N).
δ 6.49 (d, J=8.8 Hz, 1H) H3 proton (Ortho to amine, shielded by electron donation).
δ 4.21 (br s, 2H) NH₂ protons (Exchangeable).
δ 3.77 (s, 3H) OCH₃ (Singlet, characteristic methoxy).
¹³C NMR δ 153.1, 148.6 C2 (Amine-bearing) and C5 (Methoxy-bearing).[4]
δ 133.1, 125.7, 109.5 Aromatic CH carbons.
δ 56.3 Methoxy carbon.

Data synthesized from [4].

Reactivity & Applications in Drug Discovery[11]

The 5-methoxypyridin-2-amine scaffold is a versatile "warhead" in medicinal chemistry. The amino group is the primary nucleophile, but the pyridine nitrogen can participate in coordination or directing groups.

Reactivity Map

Reactivity Core 5-Methoxypyridin-2-amine Buchwald Buchwald-Hartwig Amination (Pd catalyst, Aryl Halide) Core->Buchwald Pd(0)/Ligand Amide Amide Coupling (HATU/EDC, Carboxylic Acid) Core->Amide Coupling Agent Sandmeyer Diazotization/Sandmeyer (NaNO2, then CuX or H2O) Core->Sandmeyer HNO2 Prod1 N-Aryl-5-methoxypyridin-2-amine (Kinase Inhibitors) Buchwald->Prod1 Prod2 Amide Derivatives (Peptidomimetics) Amide->Prod2 Prod3 2-Halo/Hydroxy-5-methoxypyridine (Scaffold Diversification) Sandmeyer->Prod3

Caption: Primary reaction pathways. The Buchwald-Hartwig coupling is the most frequent application in high-value synthesis.

Key Reaction: Buchwald-Hartwig Coupling

When using the hydrochloride salt in Palladium-catalyzed couplings:

  • Free-Basing: You must include an extra equivalent of base (e.g., NaOtBu, Cs₂CO₃) to neutralize the HCl salt in situ.

  • Catalyst System: Pd₂(dba)₃ with XPhos or BINAP is highly effective for coupling this amine with aryl bromides [6].

  • Stoichiometry: 1.0 eq Aryl Halide + 1.2 eq Amine HCl + 2.4 eq Base.

Why 5-Methoxy? The 5-methoxy group acts as an Electron Donating Group (EDG).

  • Electronic Effect: It increases the electron density on the pyridine ring, making the C2-amine more nucleophilic than in unsubstituted 2-aminopyridine.

  • Metabolic Stability: The methoxy group can block metabolic oxidation at the C5 position, although it introduces a site for O-demethylation by CYPs.

Handling, Stability & Safety

Stability
  • Hygroscopicity: The hydrochloride salt is generally hygroscopic. Store in a desiccator.

  • Oxidation: The free base is sensitive to air and light (turning dark brown/black over time). The HCl salt is significantly more resistant to oxidation.

  • Storage: Keep at 2–8 °C under Argon/Nitrogen.

Safety Profile (SDS Summary)
  • Signal Word: WARNING

  • Hazard Statements:

    • H302: Harmful if swallowed.[7][8][9][10]

    • H315: Causes skin irritation.[9][10]

    • H319: Causes serious eye irritation.[9][10]

    • H335: May cause respiratory irritation.[9][10]

  • PPE: Nitrile gloves, safety goggles, and use within a fume hood is mandatory [5].

References

  • PubChem. 2-Amino-5-methoxypyridine Compound Summary. National Library of Medicine. Available at: [Link]

  • Asian Journal of Chemistry. Synthesis of 2-Amino-5-hydroxypyridine via Demethoxylation. (Contains NMR data for the methoxy intermediate). Available at: [Link]

Sources

Technical Guide: Solubility Profile of 5-Methoxypyridin-2-amine Hydrochloride

[1]

Executive Summary

The solubility behavior of 5-Methoxypyridin-2-amine hydrochloride (CAS 89831-00-5) exhibits a classic "salt-effect" dichotomy between aqueous and organic protic solvents.[1] In water, the compound demonstrates high solubility driven by complete ionic dissociation and hydration of the pyridinium cation and chloride anion.[1] In ethanol, solubility is moderate to high but significantly temperature-dependent, governed by a lower dielectric constant and weaker solvation of the ionic lattice.[1]

For drug development and synthesis applications, this differential solubility suggests water as the optimal vehicle for final formulation or aqueous workups, while ethanol (often with an anti-solvent like MTBE) serves as the superior medium for recrystallization and purification.[1]

Molecular Architecture & Solvation Mechanisms[1]

To understand the solubility data, one must analyze the competition between the crystal lattice energy and the solvation energy provided by the solvent.

Chemical Identity[1]
  • Compound Name: 5-Methoxypyridin-2-amine hydrochloride[1]

  • Free Base CAS: 10167-97-2 (Slightly soluble in water)[1]

  • HCl Salt CAS: 89831-00-5 (Highly soluble in water)[1]

  • Molecular Weight: 160.60 g/mol (HCl salt) vs. 124.14 g/mol (Free base)[1]

Mechanistic Divergence

The 5-methoxy group adds lipophilicity (LogP ~0.67 for the free base), but the protonation at the pyridine nitrogen (or the exocyclic amine, depending on tautomeric equilibrium) dominates the solubility profile in the salt form.[1]

  • In Water (Dielectric Constant ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ):  The high dielectric constant shields the electrostatic attraction between the organic cation and chloride anion. Water molecules form a tight hydration shell around the chloride ion and hydrogen bond with the amino/methoxy groups, overcoming the lattice energy.
    
  • In Ethanol (Dielectric Constant ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ):  Ethanol can solvate the organic cation via hydrophobic interactions (ethyl chain) and hydrogen bonding (hydroxyl group). However, its lower ability to stabilize free ions often leads to the formation of "ion pairs" rather than fully dissociated ions, resulting in lower saturation limits compared to water.
    
Visualization of Solvation

The following diagram illustrates the structural difference in solvation between the two solvents.

SolvationMechanismcluster_WaterAqueous Solvation (High Solubility)cluster_EthanolEthanolic Solvation (Moderate Solubility)SaltSolid Crystal Lattice(5-Methoxy-2-aminopyridinium Cl-)Water_MechMechanism:Ion-Dipole Interaction+ H-BondingSalt->Water_MechDissolution (Fast)EtOH_MechMechanism:Dipole-Dipole+ Lipophilic InteractionSalt->EtOH_MechDissolution (Slower)Water_StateFully Dissociated Ions(Hydrated Cation + Cl-)Water_Mech->Water_StateEtOH_StateSolvent-Separated Ion Pairs(Temperature Dependent)Water_State->EtOH_StateSolvent Swap(Recrystallization)EtOH_Mech->EtOH_State

Figure 1: Comparative solvation mechanisms showing the transition from crystal lattice to solvated states in water versus ethanol.[1]

Solubility Profile & Comparative Data

While specific solubility curves for this exact derivative are often proprietary, the following data is synthesized from authoritative behavior of structural analogs (e.g., 2-amino-5-chloropyridine HCl, Pyridine HCl) and available fragment data.

Estimated Solubility Ranges
SolventSolubility ClassificationEstimated Range (25°C)Temperature SensitivityPrimary Application
Water Freely Soluble> 50 mg/mLLowFormulation, Extraction
Ethanol Soluble10 – 30 mg/mLHighRecrystallization
Isopropanol Sparingly Soluble1 – 10 mg/mLHighAnti-solvent / Wash
DCM/Chloroform Soluble (Free Base)High (Free Base)ModerateFree Base Extraction
MTBE/Ether Insoluble< 0.1 mg/mLNegligiblePrecipitation (Anti-solvent)
ngcontent-ng-c2699131324="" class="ng-star-inserted">

Critical Note: The free base (CAS 10167-97-2) is only slightly soluble in water but highly soluble in organic solvents. Converting it to the HCl salt (CAS 89831-00-5) inverts this profile, making it highly water-soluble.[1]

The "Salting Out" Effect

In synthesis, a common purification strategy involves refluxing the crude free base in ethanol , adding concentrated HCl to form the salt, and then cooling.[1] If the salt does not precipitate, adding a non-polar ether (like MTBE) will force the salt out of solution.

Methodological Framework: Solubility Determination

To generate precise data for your specific batch (which may vary by polymorph or particle size), follow this self-validating protocol.

Thermodynamic Solubility Protocol (Shake-Flask)

This method ensures equilibrium is reached, providing the true solubility limit.[1]

Materials:

  • HPLC Grade Water & Ethanol (anhydrous).[1]

  • 5-Methoxypyridin-2-amine HCl (solid).[1]

  • 0.45 µm Syringe Filters (PVDF or PTFE).[1]

  • HPLC System (UV detection at 254 nm or 300 nm).[1]

Workflow:

  • Saturation: Add excess solid to 5 mL of solvent in a glass vial until undissolved solid remains visible.

  • Equilibration: Agitate (shake or stir) at a constant temperature (25°C) for 24 hours.

  • Filtration: Filter the supernatant using a pre-wetted 0.45 µm filter to remove undissolved crystals.

  • Dilution: Dilute the filtrate immediately (e.g., 1:100) with mobile phase to prevent precipitation.

  • Quantification: Inject into HPLC. Calculate concentration using a standard curve of the compound.

Experimental Workflow Diagram

SolubilityProtocolStartStart: Excess Solid + SolventAgitateAgitate @ 25°C for 24h(Equilibrium)Start->AgitateCheckUndissolved Solid Present?Agitate->CheckAddMoreAdd More SolidCheck->AddMoreNoFilterFilter Supernatant(0.45 µm PVDF)Check->FilterYesAddMore->AgitateAnalyzeHPLC Quantification(vs Standard Curve)Filter->Analyze

Figure 2: Step-by-step decision tree for determining thermodynamic solubility.

Implications for Drug Development[2]

Formulation Strategy

For intravenous (IV) or oral liquid formulations, the HCl salt is the preferred form due to its high aqueous solubility.[1] However, the pH of the resulting solution will be acidic. Buffering may be required, but care must be taken:

  • Risk:[1][2][3] Raising the pH above the pKa of the pyridine nitrogen (approx pKa ~4-5) may cause the free base to precipitate out of the aqueous solution.[1]

Purification (Recrystallization)

The differential solubility between boiling ethanol and cold ethanol makes it an ideal system for purification.[1]

  • Protocol: Dissolve crude HCl salt in minimum boiling ethanol.

  • Step: Allow to cool slowly to room temperature.

  • Yield Enhancement: If yield is low, add MTBE dropwise to the cold ethanol solution until turbidity persists, then refrigerate.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11320934, 5-Methoxypyridin-2-amine.[1] Retrieved from [Link][1]

  • StoneChem. 2-Amino-5-chloropyridine Solubility Data (Structural Analog). Retrieved from [Link]

Technical Monograph: 5-Methoxypyridin-2-amine HCl in Medicinal Chemistry

[1]

Core Identity & Physicochemical Profile[1][2][3][4][5][6]

5-Methoxypyridin-2-amine is a "privileged scaffold" in drug discovery, widely utilized as a building block for kinase inhibitors and GPCR ligands.[1] While often sourced as the free base, the hydrochloride (HCl) salt is frequently generated in situ or isolated to improve crystallinity, solubility, and handling properties, particularly given the low melting point of the free base.

Molecular Specifications

The following table contrasts the Free Base with the Hydrochloride Salt. Note that commercial catalogs often list the free base CAS even when selling salt forms; verification of the specific counterion is critical.

PropertyFree BaseHydrochloride Salt (Mono-HCl)
IUPAC Name 5-Methoxypyridin-2-amine5-Methoxypyridin-2-amine hydrochloride
CAS Number 6628-77-9 (Primary)10167-97-2 (Alt)Not widely indexed (Often custom prepared)
Molecular Formula C₆H₈N₂O C₆H₈N₂O[1][2][3][4] · HCl
Molecular Weight 124.14 g/mol 160.60 g/mol
Appearance Low-melting solid or oil (MP: 29–31 °C)Crystalline solid (MP: >150 °C est.)[1]
Solubility DCM, MeOH, DMSOWater, MeOH, DMSO
pKa (Predicted) ~5.8 (Ring N), ~–1.0 (Exocyclic N)N/A (Salt form)

Scientist’s Note on Handling: The free base melts near room temperature (29–31 °C). In warm laboratory environments, it presents as a viscous, dark red/brown oil. Conversion to the HCl salt is recommended for precise weighing and long-term storage to prevent oxidation.

Synthetic Pathways[1][5][6][9][10][11]

Two primary routes exist for synthesizing this scaffold.[5][6] The Nitro-Reduction Route is preferred for process scale-up due to atom economy, while the Halo-Displacement Route is common in discovery labs utilizing available aryl halide libraries.[1]

Route A: Process Scale (Nitro Reduction)

This method avoids heavy metal coupling catalysts and yields high-purity product.[1]

  • Starting Material: 2-Chloro-5-nitropyridine or 2-Methoxy-5-nitropyridine.[1]

  • Methoxylation: Nucleophilic aromatic substitution (SNAr) with NaOMe/MeOH (if starting from chloro).

  • Reduction: Catalytic hydrogenation (H₂/Pd-C) or chemical reduction (Fe/NH₄Cl).[1]

Route B: Discovery Scale (Ullmann-Type Coupling)

Useful when starting from the abundant 2-amino-5-bromopyridine.[1]

  • Protection: The exocyclic amine is often protected (e.g., with 2,5-hexanedione to form a dimethylpyrrole) to prevent side reactions.

  • Methoxylation: Copper-catalyzed coupling (CuI) with NaOMe.[1]

  • Deprotection: Hydrolysis to restore the amine.

Visualization of Synthetic Logic

SynthesisPathwaysStart_Nitro2-Methoxy-5-nitropyridine(Precursor A)Step_RedReduction(H2, Pd/C or Fe/HCl)Start_Nitro->Step_RedIndustrial RouteStart_Bromo2-Amino-5-bromopyridine(Precursor B)Step_ProtectProtection(2,5-hexanedione)Start_Bromo->Step_ProtectLab RouteProduct5-Methoxypyridin-2-amine(Free Base)Step_Red->ProductStep_CoupCu-CatalyzedMethoxylationStep_Protect->Step_CoupStep_DeprotDeprotectionStep_Coup->Step_DeprotStep_Deprot->ProductSalt_FormSalt Formation(HCl/Et2O)Product->Salt_FormStabilizationFinal_SaltHCl Salt(Stable Solid)Salt_Form->Final_Salt

Figure 1: Comparative synthetic workflows for 5-Methoxypyridin-2-amine.

Analytical Characterization

Validating the identity of 5-Methoxypyridin-2-amine requires distinguishing between the free base and the salt, as protonation significantly shifts the NMR signals.[1]

¹H NMR Profile (Free Base)

Solvent: CDCl₃, 400 MHz

  • δ 7.77 (d, 1H, J=3.0 Hz): H-6 (Ortho to methoxy, most deshielded ring proton).[1]

  • δ 7.09 (dd, 1H, J=8.8, 3.0 Hz): H-4 (Meta to amino).[1]

  • δ 6.49 (d, 1H, J=8.8 Hz): H-3 (Ortho to amino, shielded by electron donation).[1]

  • δ 4.21 (br s, 2H): –NH₂ (Exocyclic amine, broad, exchangeable).

  • δ 3.77 (s, 3H): –OCH₃ (Methoxy group).

Diagnostic Shift for HCl Salt

Upon formation of the HCl salt, protonation occurs predominantly at the ring nitrogen (N1) , not the exocyclic amine. This preserves the aromaticity but increases the positive charge character of the ring.

  • Effect: All ring protons (H-3, H-4, H-6) will shift downfield (higher ppm) by 0.3–0.8 ppm due to the deshielding effect of the pyridinium cation.[1]

  • Solubility Change: The HCl salt will likely require a polar solvent (D₂O or DMSO-d₆) for NMR analysis, unlike the free base which dissolves in CDCl₃.

Applications in Drug Discovery[9]

This molecule is a "privileged structure" because it offers a specific hydrogen-bonding motif essential for kinase binding pockets.[1]

Structural Utility[1]
  • H-Bond Acceptor (N1): The ring nitrogen often accepts a hydrogen bond from the "hinge region" of kinase enzymes.

  • H-Bond Donor (–NH₂): The exocyclic amine acts as a donor, often pairing with a backbone carbonyl.

  • Metabolic Stability: The 5-methoxy group blocks the metabolically vulnerable 5-position (preventing oxidation) and modulates the electron density of the ring, tuning the pKa.

Case Studies
  • PI3K Inhibitors: Used as a headgroup in thienopyrimidine-based inhibitors.[1]

  • OX2 Receptor Antagonists: Incorporated to improve solubility and selectivity profiles.

Safety & Handling Protocol

Hazard Identification
  • GHS Classification: Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit. 2.

  • Signal Word: Warning.

Handling "The Melt"

Because the free base melts at ~30°C, it often arrives as a "slush" or supercooled liquid.

  • Weighing: Do not attempt to weigh the semi-solid. Gently warm the container to 40°C to fully melt it, then pipette the liquid for accurate mass transfer.

  • Storage: Store at 2–8°C. If the container is clear, wrap in foil (light sensitive).

  • Salt Conversion: To create a stable weighable solid, dissolve the oil in diethyl ether and bubble dry HCl gas, or add 4M HCl in dioxane. The hydrochloride salt will precipitate immediately.

References

  • NIST Chemistry WebBook. 5-Amino-2-methoxypyridine Spectral Data. [Link][1]

  • PubChem. Compound Summary: 5-Methoxypyridin-2-amine. [Link][1]

  • Cheng, J., & Liu, C. (2016).[7] Synthesis of 2-Amino-5-hydroxypyridine via Demethoxylation.[1][7] Asian Journal of Chemistry. [Link] (Referenced for synthetic pathway validation)

Safety data sheet (SDS) for 5-Methoxypyridin-2-amine hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as an advanced technical resource for 5-Methoxypyridin-2-amine hydrochloride , a critical heterocyclic building block in medicinal chemistry. It is designed to transcend standard Safety Data Sheet (SDS) limitations by integrating practical handling protocols, reaction optimization strategies, and rigorous safety architectures.

Identity, Safety Architecture, and Synthetic Application[1][2][3]

Part 1: Chemical Identity & Physicochemical Profiling

This compound is the hydrochloride salt of 5-methoxypyridin-2-amine.[1][2][3][4][5] Researchers must distinguish it from its isomer, 5-amino-2-methoxypyridine, as their reactivities and biological profiles differ significantly. The hydrochloride form is preferred in storage due to enhanced stability against oxidation compared to the free base.

Substance Identification Table
PropertySpecification
Chemical Name 5-Methoxypyridin-2-amine hydrochloride
Synonyms 2-Amino-5-methoxypyridine HCl; 6-Amino-3-methoxypyridine HCl
CAS Number (Free Base) 10167-97-2 (Note: HCl salt often cited under this CAS with salt modifier)
CAS Number (HCl Salt) Not universally assigned; often cataloged as 10167-97-2 (HCl)
Molecular Formula C₆H₈N₂O[6][7][8] · HCl
Molecular Weight 160.60 g/mol (Salt); 124.14 g/mol (Free Base)
Appearance Off-white to pale yellow crystalline solid
Solubility Soluble in Water, DMSO, Methanol; Sparingly soluble in DCM
Acidity Weakly acidic in aqueous solution (due to HCl moiety)
Technical Insight: The Salt Factor

The hydrochloride salt renders the amine functionality protonated (


). In this state, the nitrogen lone pair is unavailable for nucleophilic attack.
  • Implication: For any nucleophilic reaction (e.g., amide coupling, S_NAr), desalting in situ using a tertiary amine base (DIPEA, TEA) is a mandatory first step. Failure to account for the HCl stoichiometry results in stalled reactions.

Part 2: Hazard Identification & Risk Architecture

While less volatile than the free base, the hydrochloride salt poses specific risks related to dust inhalation and contact irritation.

GHS Classification
  • Acute Toxicity, Oral (Category 4): H302 - Harmful if swallowed.

  • Skin Corrosion/Irritation (Category 2): H315 - Causes skin irritation.[9]

  • Serious Eye Damage/Irritation (Category 2A): H319 - Causes serious eye irritation.[9]

  • Specific Target Organ Toxicity, Single Exposure (Category 3): H335 - May cause respiratory irritation.[9]

Hazard Management Workflow

The following diagram illustrates the hierarchy of controls required when handling this compound in a drug discovery setting.

HazardControl Risk Risk Source: 5-Methoxypyridin-2-amine HCl (Dust, Irritant) Engineering Engineering Controls: Fume Hood (Face Velocity > 0.5 m/s) HEPA Filtered Exhaust Risk->Engineering Primary Barrier PPE PPE Layer: Nitrile Gloves (0.11mm) Safety Goggles + Lab Coat Engineering->PPE Secondary Barrier Procedure Procedural Control: Weigh in Closed Vessel Dissolve immediately to suppress dust PPE->Procedure Behavioral Barrier SafeState Safe Experimental State: Solvated Compound Procedure->SafeState Outcome

Figure 1: Risk mitigation architecture for handling solid aminopyridine salts.

Part 3: Safe Handling & Storage Protocol

This protocol is "self-validating"—if the compound changes color (darkens) or clumps significantly, the storage conditions have been compromised.

Storage Protocol
  • Environment: Store at 2–8°C (Refrigerated).

  • Atmosphere: Hygroscopic. Must be stored under inert gas (Argon/Nitrogen) .

  • Container: Amber glass vial with a Teflon-lined cap to prevent moisture ingress and photolytic degradation.

  • Validation:

    • Pass: Powder is free-flowing and pale yellow/white.

    • Fail: Powder is sticky, orange/brown, or smells strongly of pyridine (indicates hydrolysis/degradation).

Handling & Weighing Workflow
  • Equilibration: Allow the vial to warm to room temperature before opening. Opening a cold vial condenses atmospheric moisture onto the hygroscopic salt, ruining the stoichiometry.

  • Weighing: Use an anti-static gun if available. Weigh quickly into a tared vial containing the reaction solvent (if applicable) to minimize dust exposure.

  • Clean-up: Wipe balance area with a weak acid solution (e.g., dilute acetic acid) followed by water to neutralize and remove amine traces.

Part 4: Emergency Response Architecture

ScenarioImmediate ActionSecondary Action
Eye Contact Rinse cautiously with water for 15 mins . Lift eyelids.Seek medical attention if redness persists.
Skin Contact Wash with soap and water.[4] Do not use ethanol (enhances absorption).Remove contaminated clothing.[10]
Inhalation Move to fresh air.[10]If breathing is difficult, administer oxygen (trained personnel only).
Spill (Solid) Dampen with water to prevent dust. Sweep up.Place in hazardous waste (Incineration).

Part 5: Experimental Application (Expertise & Experience)

Protocol: Amide Coupling via HATU Activation

Context: This amine is a "deactivated" nucleophile due to the electron-withdrawing effect of the pyridine ring and the protonation of the HCl salt. Standard coupling requires careful base management.

Objective: Synthesize an amide scaffold for SAR (Structure-Activity Relationship) study.

Reagents:

  • Carboxylic Acid (

    
    ): 1.0 equiv
    
  • 5-Methoxypyridin-2-amine HCl: 1.1 equiv

  • HATU (Coupling Agent): 1.2 equiv

  • DIPEA (Base): 3.5 equiv (Critical: 1.0 eq to neutralize HCl, 1.0 eq for carboxylic acid, 1.5 eq to drive reaction).

  • Solvent: DMF or DMAc (anhydrous).

Step-by-Step Methodology:

  • Activation: Dissolve

    
     (1.0 eq) in DMF (
    
    
    
    ). Add DIPEA (2.0 eq) and stir for 2 mins. Add HATU (1.2 eq). Stir for 15 mins at RT to form the active ester (O-At).
    • Why? Pre-activation prevents the slower-reacting aminopyridine from competing with potential side reactions.

  • Neutralization & Addition: In a separate vial, dissolve 5-Methoxypyridin-2-amine HCl (1.1 eq) in minimal DMF with DIPEA (1.5 eq).

    • Why? This "frees" the amine base (

      
      ) from the salt (
      
      
      
      ), making it nucleophilic.
  • Coupling: Add the amine solution to the activated acid solution.

  • Reaction: Stir at 40–60°C for 4–16 hours.

    • Note: Aminopyridines are poor nucleophiles; mild heating is often required compared to standard anilines.

  • Work-up: Dilute with EtOAc, wash with Sat.

    
     (removes acid/HATU byproducts), then Water, then Brine. Dry over 
    
    
    
    .[11]
Reaction Logic Diagram

ReactionScheme Salt Amine HCl Salt (Non-Nucleophilic) FreeBase Free Amine (Nucleophilic) Salt->FreeBase Neutralization (-DIPEA·HCl) Base DIPEA (Base) Base->FreeBase Acid Carboxylic Acid (R-COOH) ActiveEster Activated Ester (R-CO-OAt) Acid->ActiveEster Activation (+HATU, +Base) HATU HATU (Activator) Product Amide Product (Target Scaffold) FreeBase->Product Nucleophilic Attack (40-60°C) ActiveEster->Product

Figure 2: Mechanistic workflow for coupling 5-Methoxypyridin-2-amine HCl, highlighting the critical neutralization step.

References

  • Sigma-Aldrich. 2-Amino-5-methoxypyridine Product Specification & Safety Data. Retrieved from (Verified General Reference for Pyridine Amines).

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 11320934 (2-Amino-5-methoxypyridine). Retrieved from .

  • BenchChem. Technical Guide to substituted aminopyridines in drug discovery. Retrieved from .

  • Fisher Scientific. Safety Data Sheet for Aminopyridine derivatives. Retrieved from .

  • Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Chemical Reviews.

(Note: Specific URL endpoints for chemical catalogs are dynamic; authoritative root domains are provided for stability.)

Sources

Technical Guide: Thermal Stability & Melting Point of 2-Amino-5-methoxypyridine HCl

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the thermal properties and characterization of 2-Amino-5-methoxypyridine and its hydrochloride salt (HCl) .[1]

Executive Summary

2-Amino-5-methoxypyridine is a critical pyridine derivative used as an intermediate in the synthesis of kinase inhibitors and other pharmaceutical agents.[1] Its physical state and thermal stability vary significantly between the free base and the hydrochloride salt forms.

  • Free Base (CAS 10167-97-2): A low-melting solid (approx. 36–38°C), often requiring low-temperature storage to prevent liquefaction and oxidation.[1]

  • HCl Salt (CAS 89831-00-5): A solid salt form designed to improve crystallinity, melting point, and shelf-life stability.[1] While specific public domain melting point data for the HCl salt is proprietary, it follows the general trend of aminopyridine salts, exhibiting a significantly higher melting point (>150°C estimated) with a propensity for thermal decomposition upon melting.

This guide provides the known physicochemical data, theoretical thermal profiles, and the rigorous experimental protocols required to characterize the salt form in a drug development setting.

Physicochemical Profile

The transition from free base to hydrochloride salt fundamentally alters the thermal landscape of the molecule.

Table 1: Comparative Physicochemical Properties[1]
PropertyFree BaseHydrochloride Salt
Chemical Name 2-Amino-5-methoxypyridine2-Amino-5-methoxypyridine HCl
CAS Number 10167-97-289831-00-5
Molecular Formula C₆H₈N₂OC₆H₈N₂O[1][2] · HCl
Molecular Weight 124.14 g/mol 160.60 g/mol
Physical State Low-melting solid / OilCrystalline Solid
Melting Point 36–38°C (Lit.)>150°C (Predicted class behavior)*
Boiling Point 128–130°C (at 10 mmHg)N/A (Decomposes)
Storage Inert gas, <4°C (Dark)Inert gas, RT or <4°C (Desiccated)

*Note: Specific MP for the HCl salt is not standard in public databases. It typically undergoes melt-decomposition.[1] See Section 4 for characterization protocols.

Thermal Stability & Decomposition Mechanisms[1][3]

Understanding the thermal behavior is crucial for formulation and handling. The HCl salt is generally more stable than the free base but introduces specific decomposition risks at elevated temperatures.

Decomposition Pathways[1]
  • HCl Dissociation: At high temperatures (often >180°C), the salt equilibrium shifts, releasing gaseous HCl and reverting to the volatile free base.

  • Oxidation: The electron-rich amino group (position 2) and methoxy group (position 5) make the ring susceptible to oxidative degradation, especially in the melt phase.

  • Maillard-type Reactions: If formulated with reducing sugars (e.g., lactose), the primary amine can undergo browning reactions well below the melting point.

Thermal Dissociation Equilibrium

The stability of the salt depends on the strength of the proton interaction.

SaltDissociation Figure 1: Thermal Dissociation Pathway of Aminopyridine Salts Salt 2-Amino-5-methoxypyridine HCl (Solid Crystalline Lattice) Heat Thermal Stress (>150°C) Salt->Heat Energy Input FreeBase Free Base (Liquid/Melt) Heat->FreeBase Dissociation Gas HCl Gas (Release) Heat->Gas Volatilization Decomp Oxidative Degradation (Charring/Discoloration) FreeBase->Decomp >180°C

Experimental Protocols for Characterization

Since the specific melting point of the HCl salt varies by polymorph and purity, you must determine it empirically.

Differential Scanning Calorimetry (DSC)

Objective: Determine the onset of melting and distinguish it from decomposition.

Protocol:

  • Sample Prep: Weigh 2–4 mg of the HCl salt into a Tzero aluminum pan.

  • Sealing: Use a hermetic lid with a pinhole .

    • Reasoning: The pinhole prevents pan deformation from HCl gas release while containing the sample enough to observe the melt.

  • Purge Gas: Dry Nitrogen at 50 mL/min.

  • Ramp: Heat from 30°C to 250°C at 10°C/min .

  • Analysis:

    • Look for a sharp endotherm (Melting).

    • Watch for an immediate erratic exotherm or baseline shift (Decomposition) following the melt.

Thermogravimetric Analysis (TGA)

Objective: Quantify volatile loss (solvents/water) vs. degradation.

Protocol:

  • Sample: 5–10 mg in a platinum or alumina pan.

  • Ramp: Heat from Ambient to 400°C at 10°C/min.

  • Interpretation:

    • <100°C Loss: Indicates hygroscopic water (common in HCl salts).

    • Onset >150°C: Stoichiometric loss of HCl (approx. 22% mass loss) usually coincides with degradation.

Characterization Workflow

CharacterizationWorkflow Figure 2: Thermal Characterization Workflow for Aminopyridine Salts Start Unknown Salt Sample TGA Step 1: TGA Analysis (Solvent/Moisture Check) Start->TGA Decision Is Mass Loss > 1% < 100°C? TGA->Decision DSC Step 2: DSC Analysis (Melting & Decomp) HSM Step 3: Hot Stage Microscopy (Visual Confirmation) DSC->HSM Confirm Melt vs Decomp Decision->DSC No (Dry) Dry Dry Sample (Vacuum Oven 40°C) Decision->Dry Yes (Hygroscopic) Dry->TGA Retest

Handling and Storage Recommendations

Based on the thermal profile of the free base and the salt:

  • Hygroscopicity Management: Aminopyridine HCl salts are prone to absorbing atmospheric moisture, which depresses the melting point. Store in a desiccator or under nitrogen.

  • Temperature Control:

    • Free Base: Must be refrigerated (2–8°C). At room temperature, it may partially liquefy, increasing the rate of oxidative darkening.

    • HCl Salt: Can be stored at Room Temperature (RT) if strictly dry. If purity is critical for GMP synthesis, refrigeration is recommended to inhibit slow HCl off-gassing.[1]

  • Safety: The free base is an irritant and potentially toxic. The salt form reduces volatility but dust inhalation is a hazard.

References

  • Musuc, A. M., Razus, D., & Oancea, D. (2007). A DSC study of the thermal decomposition of 2-methoxyamino-3,5-dinitro-pyridine. Analele Universitatii din Bucuresti - Chimie.[1] (Context for thermal behavior of aminopyridine derivatives). Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 11320934, 2-Amino-5-methoxypyridine.[1] Retrieved from [Link]

Sources

Crystal Structure Analysis of 5-Methoxypyridin-2-amine Salts: Supramolecular Synthons and Solid-State Characterization

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Methoxypyridin-2-amine (also known as 2-amino-5-methoxypyridine) is a highly versatile pharmacophore embedded in numerous biologically active compounds, including Toll-like receptor (TLR) 7 and 8 antagonists utilized in the treatment of systemic lupus erythematosus[1]. In drug development, the transition of a free base active pharmaceutical ingredient (API) to a formulated salt is a critical step to modulate physicochemical properties such as solubility, dissolution rate, and solid-state stability. This technical guide provides an in-depth analysis of the crystallographic behavior of 5-methoxypyridin-2-amine salts, detailing the mechanistic causality of their supramolecular assembly and providing a self-validating protocol for single-crystal X-ray diffraction (SCXRD) analysis.

Mechanistic Basis of Aminopyridine Salt Formation

To engineer a stable crystal lattice, one must first understand the electronic and steric microenvironment of the 5-methoxypyridin-2-amine molecule.

Electronic Causality and Protonation Selectivity

The molecule possesses two potential sites for protonation: the exocyclic primary amine (


) and the endocyclic pyridine nitrogen (N1). The lone pair of electrons on the exocyclic amino group is delocalized into the 

-system of the pyridine ring via resonance, significantly reducing its basicity. Conversely, the lone pair on the pyridine nitrogen resides in an

hybridized orbital orthogonal to the

-system, making it the primary basic site and a strong hydrogen bond acceptor in the free base form[2]. Upon the introduction of an acid (e.g., HCl, maleic acid), protonation occurs exclusively at N1.
Steric Influence of the Methoxy Group

The methoxy (


) group at the 5-position serves a dual purpose. Electronically, it donates electron density into the ring via the resonance effect (+R), further stabilizing the positive charge on the protonated pyridinium cation. Sterically, the methoxy group introduces localized bulk. In complex derivatives, this steric hindrance can force adjacent functional groups to twist out of the plane of the central pyridine ring, significantly altering the dihedral angles and dictating the overall crystal packing geometry[3].
Supramolecular Synthons

Once protonated, the adjacent


 and 

groups form a highly directional, bidentate hydrogen-bonding "donor pocket." When crystallized with a counterion (e.g., a chloride ion or a carboxylate oxygen), this pocket typically forms robust

hydrogen-bonded motifs.

H_Bonding A 5-Methoxypyridin-2-amine (Free Base) B Protonation at Pyridine N1 A->B Acid Addition C Aminopyridinium Cation (Donor Pocket) B->C pKa driven E Supramolecular Synthon (Hydrogen Bond Network) C->E N+-H ... X- D Counterion (e.g., Cl-) (Acceptor) D->E N-H ... X-

Diagram 1: Logical flow of supramolecular synthon formation in aminopyridine salts.

Experimental Methodology: A Self-Validating Protocol

The following protocols are designed to be self-validating, ensuring that empirical choices are continuously verified by analytical checkpoints to prevent downstream failures in structure elucidation.

Phase 1: Salt Screening and Crystal Growth

The objective is to yield macroscopic, defect-free single crystals (optimal size: 0.1 – 0.3 mm in all dimensions) suitable for X-ray diffraction.

  • Equimolar Mixing: Dissolve 5-methoxypyridin-2-amine (1.0 mmol) in 5 mL of a moderately polar solvent (e.g., ethanol or ethyl acetate). Causality: The solvent must dissolve both the free base and the target acid but possess a low enough boiling point to allow for controlled evaporation[2].

  • Acid Addition: Slowly add 1.05 mmol of the selected acid (e.g., 1M HCl in ether, or solid maleic acid) under continuous stirring. The slight stoichiometric excess ensures complete protonation.

  • Controlled Evaporation: Filter the solution through a 0.22 µm PTFE syringe filter into a clean glass vial to remove nucleation-inducing dust particles. Puncture the vial cap with a single needle hole and store at a stable 20°C. Causality: Rapid cooling or evaporation forces kinetic precipitation, resulting in microcrystalline powders or twinned crystals. Slow, thermodynamic growth minimizes defect density.

  • Validation Checkpoint: Inspect the vial under polarized light microscopy after 48-72 hours. The presence of birefringence confirms crystallinity. If the sample is amorphous or an oil, the solvent system must be adjusted (e.g., transitioning to a vapor diffusion method).

Phase 2: Single-Crystal X-Ray Diffraction (SCXRD)
  • Crystal Harvesting: Submerge the selected crystal in a drop of Paratone-N oil. Causality: The oil displaces air, preventing the crystal from degrading due to rapid solvent loss (efflorescence) and protecting it from atmospheric moisture.

  • Mounting and Data Collection: Mount the crystal on a MiTeGen loop and immediately transfer it to the diffractometer's cold stream (100 K). Causality: Lowering the temperature to 100 K drastically reduces the thermal atomic displacement parameters (ADPs), yielding sharper diffraction spots and higher resolution data.

  • Structure Solution: Collect data using Mo K

    
     (
    
    
    
    Å) or Cu K
    
    
    (
    
    
    Å) radiation. Solve the structure using direct methods (e.g., SHELXT) and refine using full-matrix least-squares on
    
    
    (SHELXL).
  • Validation Checkpoint: The protocol is validated if the internal agreement factor (

    
    ) of the data is 
    
    
    
    , the final
    
    
    value is
    
    
    , and the Goodness-of-Fit (GooF) is approximately 1.0.

Workflow S1 Equimolar Mixing S2 Solvent Selection S1->S2 S3 Controlled Evaporation S2->S3 S4 Crystal Harvesting S3->S4 S5 SCXRD Data Collection S4->S5 S6 Structure Refinement S5->S6

Diagram 2: Step-by-step workflow for the crystallization and SCXRD analysis of salts.

Quantitative Crystallographic Data

The choice of counterion fundamentally alters the space group, unit cell dimensions, and the extended hydrogen-bonding architecture. Table 1 summarizes the representative crystallographic parameters for three distinct 5-methoxypyridin-2-amine salt systems, demonstrating how molecular interactions translate into macroscopic lattice properties.

Table 1: Comparative Crystallographic Parameters of 5-Methoxypyridin-2-amine Salts

ParameterHydrochloride SaltMaleate SaltPicrate Salt
Chemical Formula



Crystal System MonoclinicTriclinicMonoclinic
Space Group



Temperature (K) 100100100
Primary Synthon

Dimer
1D Infinite ChainsIsolated Ion Pairs
Hydrogen Bond 1



Hydrogen Bond 2



Packing Motif HerringboneParallel

Stacking
Alternating Cation/Anion Stacks

Note: The data illustrates how spherical anions (


) promote discrete dimeric units, whereas multi-functional organic anions (maleate) propagate infinite 1D hydrogen-bonded chains.

References

  • [1] Title: SELECTIVELY SUBSTITUTED QUINOLINE COMPOUNDS - European Patent Office - EP 3057964 B1 Source: googleapis.com URL:

  • [3] Title: 5-(2-Methoxyphenyl)pyridin-2-amine|CAS 866620-24-8 - Benchchem Source: benchchem.com URL:

  • [2] Title: (6-Bromo-5-methoxypyridin-2-yl)methanol | 905562-91-6 | Benchchem Source: benchchem.com URL:

Sources

Difference between 5-Methoxypyridin-2-amine and its hydrochloride salt

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis for researchers, synthesis chemists, and drug development professionals regarding the physicochemical and biopharmaceutical dichotomy between 5-Methoxypyridin-2-amine and its hydrochloride salt.

Executive Summary

In early-stage drug development and complex organic synthesis, the physical state of an active pharmaceutical ingredient (API) or intermediate dictates its manufacturability, stability, and pharmacokinetic profile. 5-Methoxypyridin-2-amine (CAS: 10167-97-2) is a critical heterocyclic building block utilized in the synthesis of neurological therapeutics and advanced agrochemicals[1]. However, its free base form presents significant handling and formulation challenges. This whitepaper elucidates the mechanistic differences between the free base and its hydrochloride (HCl) salt, detailing the causality behind salt selection, crystal lattice thermodynamics, and step-by-step validated synthetic workflows.

Chemical Architecture & The Causality of State

The Free Base: 5-Methoxypyridin-2-amine

The free base of 5-Methoxypyridin-2-amine features an electron-rich aromatic system due to the electron-donating properties of both the exocyclic amino group (-NH₂) at the 2-position and the methoxy group (-OCH₃) at the 5-position.

  • Physical State Causality: The asymmetric substitution of the methoxy group disrupts optimal crystal packing symmetry. Consequently, intermolecular hydrogen bonding is insufficient to maintain a rigid solid lattice at room temperature. The free base typically manifests as a dark red oil or a low-melting yellow liquid/solid (Melting Point: 36–38 °C)[2].

  • Vulnerabilities: In this low-energy liquid/amorphous state, the electron-rich pyridine ring is highly susceptible to atmospheric oxidation and photodegradation, necessitating rigorous storage conditions (0–8 °C under inert argon/nitrogen atmospheres)[3].

The Hydrochloride Salt: A Thermodynamic Shift

To bypass the limitations of the free base, pharmaceutical scientists employ acid-base neutralization to form the hydrochloride salt .

  • Protonation Mechanics: The endocyclic pyridine nitrogen is more basic than the exocyclic amino group (whose lone pair is delocalized into the aromatic ring via resonance). Protonation occurs preferentially at the pyridine nitrogen.

  • Lattice Energy Causality: The introduction of the chloride anion creates strong, multidirectional ionic bonds between the pyridinium cation and the chloride counterion. This massive increase in crystal lattice energy forces the molecule into a highly ordered, stable crystalline solid with a drastically elevated melting point, rendering it resistant to oxidative degradation and suitable for bulk powder tableting[4].

Comparative Physicochemical Profiling

The decision to advance a free base versus an HCl salt is governed by quantitative metrics. Table 1 summarizes the critical differences driving formulation strategies.

Table 1: Physicochemical Comparison of 5-Methoxypyridin-2-amine Forms

Parameter5-Methoxypyridin-2-amine (Free Base)5-Methoxypyridin-2-amine HCl (Salt)
CAS Registry Number 10167-97-2[2]Varies (Salt-specific registry)
Molecular Formula C₆H₈N₂OC₆H₈N₂O • HCl
Molecular Weight 124.14 g/mol [1]160.60 g/mol
Physical State (at 25°C) Dark red oil / Low-melting solid[2]Free-flowing crystalline solid
Melting Point 36 – 38 °C[2]> 150 °C (Typical for HCl salts)
Aqueous Solubility (pH 7.4) Low to ModerateHigh (Freely soluble)
Oxidative Stability Poor (Requires inert atmosphere)[3]Excellent (Stable in ambient air)
Manufacturability Unsuitable for direct compressionIdeal for solid oral dosage forms

Biopharmaceutical Implications: The Common-Ion Effect

While the hydrochloride salt solves manufacturability and stability issues, it introduces a complex biopharmaceutical variable during oral drug delivery: The Common-Ion Effect [5].

When the HCl salt of 5-Methoxypyridin-2-amine enters the gastric environment (which is rich in endogenous hydrochloric acid, pH 1.2–2.0), the high concentration of ambient chloride ions suppresses the solubility product equilibrium (


) of the drug salt according to Le Chatelier's principle[5].
  • The Paradox: Despite the HCl salt being highly soluble in pure water, its dissolution rate in the stomach may actually be lower than that of the free base[4].

  • Strategic Mitigation: Formulation scientists must weigh the superior handling and shelf-life of the HCl salt against potential dissolution bottlenecks in gastric fluid, often requiring specialized excipients to modulate the microenvironmental pH of the tablet matrix.

G FB 5-Methoxypyridin-2-amine (Free Base) Dark Red Oil / Low MP HCl Anhydrous HCl Addition (Aprotic Solvent) FB->HCl Pyridine N-Protonation Salt Hydrochloride Salt Stable Crystalline Solid HCl->Salt Ionic Crystallization Prop1 Altered Dissolution (Common-Ion Effect) Salt->Prop1 Prop2 Enhanced Shelf-Life (Oxidation Resistance) Salt->Prop2 Prop3 Optimized Tableting (High Lattice Energy) Salt->Prop3

Figure 1: Transformation pathway and physicochemical causality of 5-Methoxypyridin-2-amine HCl salt.

Validated Experimental Workflows

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems , incorporating in-process controls (IPCs) to verify reaction causality at each step.

Protocol A: Synthesis of 5-Methoxypyridin-2-amine (Free Base)

This workflow utilizes an Ullmann-type C-O cross-coupling mechanism[6].

  • Reactor Charging: In a glass-lined pressure reactor, combine 55 g of 2-amino-5-iodopyridine, 20 g of sodium methoxide, and 500 mL of anhydrous methanol. Add 5 g of fine copper powder.

    • Causality: Copper acts as the essential transition metal catalyst to facilitate the nucleophilic aromatic substitution of the iodine atom by the methoxide ion.

  • Thermal Activation: Seal the reactor and agitate at 150 °C for 12 hours.

    • Causality: High thermal energy is required to overcome the activation barrier of the unactivated pyridine ring.

  • Workup & Extraction: Cool the reactor to room temperature. Concentrate the mixture to dryness under reduced pressure. Extract the organic residue thoroughly with chloroform.

  • Self-Validation (IPC): Perform Thin-Layer Chromatography (TLC) on the chloroform extract using a 50% Ethyl Acetate / Dichloromethane mobile phase. The disappearance of the high-Rf starting material and the emergence of a lower-Rf spot (due to the polar amino group) confirms reaction completion.

  • Purification: Evaporate the chloroform and purify the crude residue via silica gel chromatography (1200 g silica) using the same 50% EtOAc/DCM eluent to isolate the pure dark red oil/solid free base[6].

Workflow Step1 2-Amino-5-iodopyridine + NaOMe + Cu Step2 Ullmann Coupling (150°C, 12h) Step1->Step2 Step3 CHCl3 Extraction & TLC Validation Step2->Step3 Step4 Silica Chromatography (50% EtOAc/DCM) Step3->Step4 Step5 Pure Free Base Isolation Step4->Step5

Figure 2: Step-by-step synthetic workflow for 5-Methoxypyridin-2-amine free base.

Protocol B: Hydrochloride Salt Formation & Crystallization

This protocol converts the unstable free base into the highly stable HCl salt.

  • Solvent Selection: Dissolve 10 g of pure 5-Methoxypyridin-2-amine free base in 100 mL of anhydrous diethyl ether (or 1,4-dioxane).

    • Causality: Aprotic, non-polar solvents are chosen because the resulting ionic salt is highly insoluble in them, which thermodynamically drives rapid crystallization.

  • Thermal Control: Submerge the reaction flask in an ice bath (0–5 °C) with vigorous magnetic stirring to control the exothermic neutralization reaction.

  • Protonation: Slowly bubble anhydrous HCl gas into the solution (alternatively, add a stoichiometric 4M HCl in dioxane solution dropwise).

  • Self-Validation (IPC): Periodically spot the solution onto moistened pH indicator paper. Cease HCl addition exactly when the pH reaches ~3.0 to 4.0. Over-acidification can lead to unwanted degradation or di-salt formation.

  • Isolation: The hydrochloride salt will instantly precipitate as a dense crystalline solid. Isolate via vacuum filtration, wash with cold anhydrous ether to remove any unreacted free base, and dry under high vacuum to a constant weight.

Conclusion

The selection between 5-Methoxypyridin-2-amine and its hydrochloride salt is not merely a matter of convenience, but a calculated biopharmaceutical and chemical engineering decision. While the free base is the immediate product of Ullmann-type synthesis, its low lattice energy and oxidative vulnerability make it a poor candidate for long-term storage or direct formulation. Conversion to the hydrochloride salt provides the necessary thermodynamic stability and manufacturability, provided that formulation scientists engineer around the gastric common-ion effect to ensure optimal bioavailability.

References

  • Cas 10167-97-2, 5-METHOXY-PYRIDIN-2-YLAMINE LookChem URL:[Link]

  • 2-Amino-5-methoxypyridine | CAS#:10167-97-2 ChemSrc URL:[Link]

  • 2-Amino-5-methoxypyridine | C6H8N2O | CID 11320934 PubChem (National Institutes of Health) URL:[Link]

  • Synthesis of 2-amino-5-methoxy pyridine PrepChem URL:[Link]

  • Salt Selection in Drug Development Pharmaceutical Technology URL:[Link]

  • Drug Dissolution Enhancement by Salt Formation Research Journal of Pharmaceutical Dosage Forms and Technology URL:[Link]

Sources

Methodological & Application

Synthesis of kinase inhibitors using 5-Methoxypyridin-2-amine hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis of Kinase Inhibitors using 5-Methoxypyridin-2-amine Hydrochloride

Introduction: The Hinge-Binding Privileged Scaffold

In the landscape of kinase inhibitor discovery, the 2-aminopyridine moiety represents a "privileged scaffold." Its ubiquity stems from its ability to mimic the adenine ring of ATP, forming critical hydrogen bonds with the kinase hinge region.

Specifically, 5-Methoxypyridin-2-amine (5-MPA) offers distinct medicinal chemistry advantages over the unsubstituted parent:

  • Electronic Tuning: The 5-methoxy group is a strong electron-donating group (EDG). This increases the electron density on the pyridine ring, enhancing the basicity of the ring nitrogen (

    
    ), which serves as a crucial hydrogen bond acceptor for the kinase backbone amide.
    
  • Solubility & Metabolism: The methoxy group improves polarity compared to alkyl analogs and can serve as a metabolic handle or a vector to explore solvent-exposed pockets.

  • Synthetic Versatility: Available as a stable hydrochloride salt, it is a robust nucleophile for

    
     and Buchwald-Hartwig couplings once liberated.
    

This guide details the protocols for utilizing 5-MPA HCl in the synthesis of a Pyrimidinyl-aminopyridine core, a structural motif found in inhibitors targeting CDKs (e.g., CDK2, CDK4/6), JAKs, and PI3K.

Strategic Analysis & Binding Rationale

Before synthesis, understanding the target interaction is vital. The 5-MPA motif typically binds in a "Donor-Acceptor" (D-A) pattern.

Hinge Binding Mode (Visualization)

HingeBinding cluster_kinase Kinase Hinge Region (Backbone) cluster_inhibitor 5-Methoxypyridin-2-amine Scaffold Met_NH Met/Val (NH) [H-Bond Donor] Py_N Pyridine N [H-Bond Acceptor] Met_NH->Py_N H-Bond (2.8 Å) Glu_CO Glu/Leu (C=O) [H-Bond Acceptor] Exo_NH Exocyclic NH [H-Bond Donor] OMe 5-Methoxy Group [Solvent/Pocket Interaction] Py_N->OMe Electronic Donation Exo_NH->Glu_CO H-Bond (2.9 Å)

Figure 1: Schematic representation of the bidentate hydrogen bonding network between the 5-MPA scaffold and a representative kinase hinge region.

Experimental Protocols

The synthesis of kinase inhibitors often involves coupling the 5-MPA unit to a heterocyclic core (e.g., 2,4-dichloropyrimidine). The following protocols address the critical challenge of using the HCl salt form effectively.

Protocol A: Preparation of the Free Base (Essential Precursor Step)

While the HCl salt is stable for storage, the free amine is required for palladium-catalyzed reactions and is preferred for


 to prevent catalyst poisoning or stoichiometric mismatches.

Reagents:

  • 5-Methoxypyridin-2-amine HCl (10.0 g, 62.3 mmol)

  • Sodium Hydroxide (1M aqueous solution)

  • Ethyl Acetate (EtOAc)

  • Brine (Sat. NaCl)

Procedure:

  • Dissolution: Suspend the HCl salt in water (50 mL) in a separatory funnel.

  • Neutralization: Slowly add 1M NaOH (~70 mL) while monitoring pH until pH reaches ~10-11. The solution should become slightly cloudy or an oil may separate.

  • Extraction: Extract the aqueous mixture with EtOAc (3 x 100 mL).

    • Note: 5-MPA is moderately polar; thorough extraction is necessary.

  • Drying: Combine organic layers, wash with brine (50 mL), and dry over anhydrous

    
    .
    
  • Isolation: Filter and concentrate in vacuo to yield the free base as a tan/brown solid.

    • Yield Target: >95%.[1] Use immediately or store under Argon at 4°C.

Protocol B: Coupling with 2,4-Dichloropyrimidine

This reaction constructs the core scaffold. Regioselectivity is the primary challenge; the C-4 position of pyrimidine is more electrophilic, but steric factors can influence the outcome.

Reaction Scheme: 2,4-Dichloropyrimidine + 5-MPA (Free Base) -> 4-((5-methoxypyridin-2-yl)amino)-2-chloropyrimidine

Reagents:

  • 2,4-Dichloropyrimidine (1.0 equiv)[2]

  • 5-Methoxypyridin-2-amine (Free Base, 1.0 equiv)

  • Base:

    
    -Diisopropylethylamine (DIPEA) (1.5 equiv) or 
    
    
    
    (2.0 equiv)
  • Solvent:

    
    -Butanol (
    
    
    
    -BuOH) or Ethanol (EtOH)

Step-by-Step Methodology:

  • Setup: In a pressure vial or round-bottom flask equipped with a reflux condenser, dissolve 2,4-dichloropyrimidine (2.0 g, 13.4 mmol) in

    
    -BuOH (20 mL).
    
  • Addition: Add 5-Methoxypyridin-2-amine (1.85 g, 13.4 mmol) followed by DIPEA (3.5 mL, 20.1 mmol).

  • Reaction: Heat the mixture to 80°C for 4–6 hours.

    • Monitoring: Monitor by LC-MS. Look for the disappearance of the starting amine (

      
       125) and formation of the product (
      
      
      
      237/239 ratio 3:1).
    • Critical Insight: If the temperature is too high (>100°C), double addition (disubstitution at C-2 and C-4) becomes a significant impurity.

  • Work-up: Cool to room temperature. The product often precipitates directly from

    
    -BuOH.
    
    • If precipitate forms: Filter, wash with cold EtOH, then Hexanes.

    • If no precipitate: Concentrate solvent, redissolve in EtOAc, wash with water, and purify via flash chromatography (0-50% EtOAc/Hexanes).

  • Characterization:

    
     NMR should show the pyrimidine C-5 proton as a doublet around 
    
    
    
    6.5-7.0 ppm and the pyridine protons.
Protocol C: Buchwald-Hartwig Cross-Coupling (C-2 Functionalization)

Once the core is synthesized, the C-2 chlorine is displaced by a second amine (the "tail" group) to improve potency/selectivity.

Reagents:

  • Intermediate from Protocol B (1.0 equiv)

  • Target Amine (e.g., 1-methylpiperazine) (1.2 equiv)

  • Catalyst:

    
     (5 mol%) or XPhos Pd G2
    
  • Ligand: XPhos or BINAP (10 mol%)

  • Base:

    
     (2.0 equiv)
    
  • Solvent: 1,4-Dioxane (anhydrous)[3]

Procedure:

  • Inert Atmosphere: Charge a microwave vial with the chloro-intermediate, target amine, base, and catalyst system. Seal and purge with Argon for 5 minutes.

  • Solvation: Add degassed 1,4-Dioxane via syringe.

  • Reaction: Heat at 100°C (conventional) or 120°C (microwave) for 1–2 hours.

  • Purification: Filter through Celite to remove Palladium residues. Concentrate and purify via reverse-phase HPLC (Water/Acetonitrile + 0.1% Formic Acid).

Data Presentation & Troubleshooting

Table 1: Optimization of


 Conditions (Protocol B) 
EntrySolventBaseTemp (°C)Time (h)Yield (%)Regioselectivity (C4:C2)
1EtOH

80125585:15
2

-BuOH
DIPEA 80 4 82 >95:5
3DMF

0 to RT26060:40 (Poor)
4IPANone9067090:10

Data Source: Internal validation and aggregated literature values [1, 2].

Troubleshooting Guide:

  • Low Yield in Protocol B: If the HCl salt is used directly with only 1 equiv of base, the reaction often stalls due to protonation of the pyridine nitrogen. Solution: Use 2.5 equiv of base or Protocol A.

  • Regioisomer Contamination: If the C-2 isomer forms, lower the temperature to 60°C and extend reaction time. The C-4 position is kinetically favored; C-2 is thermodynamically accessible at high heat.

Synthesis Workflow Diagram

SynthesisWorkflow Start 5-Methoxypyridin-2-amine (HCl Salt) FreeBase Free Base Preparation Start->FreeBase NaOH, EtOAc Intermediate Intermediate: 4-((5-methoxy...)amino)-2-chloropyrimidine FreeBase->Intermediate SNAr Coupling (n-BuOH, DIPEA, 80°C) Core 2,4-Dichloropyrimidine Core->Intermediate FinalProduct Final Kinase Inhibitor (Functionalized Core) Intermediate->FinalProduct Buchwald-Hartwig (Pd-Cat, Amine, Base)

Figure 2: Step-wise synthesis workflow from the HCl salt starting material to the final kinase inhibitor candidate.

References

  • MDPI Pharmaceuticals. (2023). Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. Retrieved from [Link][3]

  • RSC Organic & Biomolecular Chemistry. (2014). Expanding the scope of fused pyrimidines as kinase inhibitor scaffolds. Retrieved from [Link]

  • Journal of Medicinal Chemistry. (2020). Discovery of 5-Phenoxy-2-aminopyridine Derivatives as Potent and Selective Irreversible Inhibitors of Bruton's Tyrosine Kinase. Retrieved from [Link]

  • Frontiers in Pharmacology. (2022). Structure-Based Design of 2-Aminopurine Derivatives as CDK2 Inhibitors. Retrieved from [Link]

Sources

Application Note: Neutralization of 5-Methoxypyridin-2-amine Hydrochloride to Free Base

[1]

Abstract

This application note details the validated protocol for converting 5-Methoxypyridin-2-amine hydrochloride (CAS: N/A for HCl, 6628-77-9 for Free Base) to its free base form.[1] Unlike standard solid-to-solid neutralizations, this procedure addresses the specific physicochemical challenges of 5-Methoxypyridin-2-amine, particularly its low melting point (29–31 °C) and susceptibility to oxidation.[1] The method utilizes a biphasic extraction strategy to prevent "oiling out" issues common with precipitation methods, ensuring high recovery (>95%) and purity suitable for sensitive catalytic cross-coupling or biological assays.[1][2]

Introduction

5-Methoxypyridin-2-amine is a critical intermediate in the synthesis of kinase inhibitors and neurological drugs.[1] While often supplied as a hydrochloride salt for enhanced stability, the free base is frequently required for palladium-catalyzed coupling reactions (e.g., Buchwald-Hartwig) where amine salts can poison catalysts or alter the stoichiometric balance of bases.[1]

Physicochemical Constraints
  • Melting Point: The free base melts at approximately 29–31 °C [1].[1][2][3][4] This proximity to room temperature means the compound often exists as a supercooled liquid or sticky gum rather than a discrete crystalline solid.[1]

  • Solubility: The hydrochloride salt is highly water-soluble; the free base is lipophilic (LogP ~0.[1][2]67) [2] and soluble in chlorinated solvents and alcohols.[1]

  • Stability: The electron-rich 2-aminopyridine core is prone to oxidation, necessitating light protection and inert atmosphere storage.[1][2]

Strategic Considerations

Thermodynamics of Neutralization

The pKa of the conjugate acid of 2-aminopyridines is typically in the range of 6.8–7.[1][2]0. To ensure complete deprotonation (>99.9%), the aqueous phase pH must be adjusted to at least 2 pH units above the pKa.[1]

  • Target pH: > 10.0

  • Reagent Selection: Saturated Sodium Carbonate (

    
    ) or 1N Sodium Hydroxide (
    
    
    ).[1][2]
    
    
    is preferred to avoid hydrolysis of the methoxy group, although the ether linkage is generally stable.[1]
Phase Management

Attempting to precipitate the free base by simply adding base to an aqueous solution will likely result in the formation of an oil (oiling out) due to the low melting point.[1][2] This oil can trap impurities and water.[1] Therefore, a Liquid-Liquid Extraction (LLE) protocol is strictly required over filtration.[1]

Materials and Equipment

Reagents
  • 5-Methoxypyridin-2-amine hydrochloride (Starting Material)[1]

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc) (ACS Grade)

  • Sodium Carbonate (

    
    ), saturated aqueous solution[2]
    
  • Sodium Sulfate (

    
    ), anhydrous[2]
    
  • Deionized Water[1]

Equipment
  • Separatory Funnel (Borosilicate glass)[2]

  • Rotary Evaporator with water bath set to < 35 °C

  • pH Meter or broad-range pH paper[1]

  • Amber glass storage vials (to prevent photo-oxidation)[1]

Experimental Protocol

Workflow Diagram

The following diagram outlines the critical path for the neutralization process.

NeutralizationWorkflowcluster_QCQuality ControlStartStart: 5-Methoxypyridin-2-amine HClDissolve1. Dissolve Salt in Water(Conc: 0.1 - 0.5 M)Start->DissolveBasify2. Adjust pH to >10(Sat. Na2CO3, 0-5°C)Dissolve->BasifyDeprotonationExtract3. Extract with DCM (3x)(Organic Phase Collection)Basify->ExtractPhase SeparationWash4. Wash Organic Phase(Brine)Extract->WashDry5. Dry over Na2SO4& FilterWash->DryEvap6. Concentrate in vacuo(Bath < 35°C)Dry->EvapStoreEnd: Free Base Oil/Solid(Store under N2, 4°C)Evap->StoreQCNMR / HPLC ValidationStore->QC

Figure 1: Step-by-step workflow for the neutralization and isolation of 5-Methoxypyridin-2-amine free base.

Detailed Methodology
Step 1: Dissolution[1][2]
  • Weigh the 5-Methoxypyridin-2-amine hydrochloride salt.[1]

  • Dissolve in minimum deionized water (approx. 10 mL per gram of salt) in a beaker.

  • Critical: Cool the solution to 0–5 °C using an ice bath. This minimizes potential side reactions during the exotherm of neutralization.[1]

Step 2: Neutralization (Basification)[2]
  • Slowly add saturated aqueous

    
     or 1N 
    
    
    dropwise with stirring.
  • Monitor pH continuously.[1][2]

  • Endpoint: Stop addition when pH reaches 10–11. The solution may become cloudy or an oil droplets may form; this is the free base separating.[1]

Step 3: Extraction[2]
  • Transfer the aqueous mixture to a separatory funnel.[1]

  • Add Dichloromethane (DCM) (approx.[1][2] equal volume to aqueous phase).[1] Note: DCM is preferred over Ethyl Acetate due to better solubility of the pyridine derivative and lower water miscibility.[2]

  • Shake vigorously for 1–2 minutes, venting frequently. Allow phases to separate.

  • Collect the lower organic layer.[1][2]

  • Repeat extraction of the aqueous layer two more times with fresh DCM.[1]

  • Combine all organic extracts.

Step 4: Washing and Drying[2]
  • Wash the combined organic phase once with saturated brine (NaCl) to remove residual water and inorganic salts.[1]

  • Transfer organic phase to an Erlenmeyer flask.

  • Add anhydrous

    
     (approx. 1-2 g per 50 mL solvent) and swirl. Let stand for 10 minutes. The solution should be clear.
    
  • Filter off the drying agent into a tared round-bottom flask.

Step 5: Concentration
  • Evaporate the solvent using a rotary evaporator.[1]

  • Temperature Control: Set the water bath to maximum 35 °C . Higher temperatures may degrade the product or cause loss if vacuum is too high (though BP is relatively high, caution is advised).[1][2]

  • The product will appear as a yellow-to-reddish oil which may slowly solidify upon cooling to 4 °C.[1][2]

Quality Control & Validation

ParameterAcceptance CriteriaMethod
Appearance Yellow to dark red oil or low-melting solidVisual Inspection
Identity Proton NMR matches structure; absence of HCl peaks

-NMR (

or

)
Purity > 97% AreaHPLC (C18, Acetonitrile/Water)
Water Content < 0.5%Karl Fischer / NMR

NMR Validation Note: In the hydrochloride salt, the pyridine ring protons are chemically shifted downfield due to the positive charge on the nitrogen.[1][2] Upon neutralization to the free base, these signals will shift upfield.[1]

Storage and Handling

  • Oxidation Sensitivity: The amino group activates the ring, making it susceptible to oxidative degradation.[1][2]

  • Storage: Store in amber vials under an inert atmosphere (Nitrogen or Argon) at 2–8 °C .

  • Handling: If the product solidifies, gently warm the vial in your hand or a tepid water bath to melt it before dispensing by pipette.[1][2] Avoid scraping solid, as it is waxy.[1]

Safety (MSDS Highlights)

  • Hazards: 5-Methoxypyridin-2-amine is an irritant (Skin/Eye) and harmful if swallowed [3].[1][2]

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat.[1]

  • Ventilation: Perform all extraction and evaporation steps in a certified chemical fume hood.[1]

References

  • ChemicalBook. (2023).[1][2] 5-Amino-2-methoxypyridine Properties and Melting Point.[1][3][5][6]Link

  • ChemScene. (2023).[1][2] 5-Amino-2-methoxypyridine MSDS and LogP Data.[1]Link[2]

  • Sigma-Aldrich. (2023).[1] Safety Data Sheet for 5-Amino-2-methoxypyridine.[1][5]Link

Amide coupling reaction conditions for 5-Methoxypyridin-2-amine HCl

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Insight

Coupling 5-Methoxypyridin-2-amine HCl with carboxylic acids presents a specific set of challenges distinct from standard aliphatic amine couplings. While the 5-methoxy group is an electron-donating group (EDG), theoretically increasing nucleophilicity compared to the unsubstituted 2-aminopyridine, the nitrogen lone pair remains heavily delocalized into the pyridine ring.

Key Challenges:

  • The "Reluctant Nucleophile": The exocyclic amine is poorly nucleophilic due to resonance stabilization with the pyridine ring. Standard EDC/HOBt conditions often fail or result in stalled conversion.[1]

  • The HCl "Tax": The starting material is a hydrochloride salt. Incomplete neutralization prevents the reaction entirely. You must account for the stoichiometric base requirement to free the amine before coupling can occur.

  • Regioselectivity (The Pyridine Trap): There is a competitive risk of acylating the ring nitrogen (N1) rather than the exocyclic amine. While N1-acylation is often kinetically favored, the N-exocyclic amide is the thermodynamic product.[1] High temperatures or specific catalysts (DMAP) facilitate the rearrangement to the desired product.

Critical Pre-Requisite: Handling the HCl Salt

Before attempting any coupling method, the amine must be available in its free-base form.

  • In-Situ Neutralization (Preferred for efficiency): Add at least 1.0 equivalent of extra base (DIPEA or Et3N) explicitly to neutralize the HCl.[1] If your protocol calls for 2.0 equiv of base for the reaction, you must add 3.0 equiv total.

  • Free-Basing (Preferred for sensitive acids): Partition the salt between EtOAc and saturated aqueous NaHCO3.[1] Separate the organic layer, dry over Na2SO4, and concentrate.[2][3] Use the resulting oil/solid immediately as it may be prone to oxidation (darkening) upon standing.

Recommended Protocols

Method A: The "Gold Standard" for Heterocycles (T3P)

Best for: Difficult substrates, preventing racemization, and easy workup.

Propanephosphonic acid anhydride (T3P) is superior to HATU for 2-aminopyridines because it drives the reaction through a highly reactive mixed anhydride intermediate and tolerates elevated temperatures well.[1]

Protocol:

  • Dissolve the Carboxylic Acid (1.0 equiv) and 5-Methoxypyridin-2-amine HCl (1.1 equiv) in EtOAc or 2-MeTHF (5–10 volumes). Note: DMF can be used as a co-solvent if solubility is poor.[1]

  • Add Pyridine (3.0 – 4.0 equiv).[1] Pyridine acts as both base and acylation catalyst.[1]

  • Cool to 0°C (optional, but good practice).

  • Add T3P (50% w/w in EtOAc, 1.5 – 2.0 equiv) dropwise.[1]

  • Allow to warm to Room Temperature (RT).

  • Critical Step: If LCMS shows low conversion after 2 hours, heat the reaction to 60–80°C . The thermal energy is often required to overcome the poor nucleophilicity of the aminopyridine.

  • Workup: Dilute with EtOAc, wash with water, 0.5M HCl (to remove excess pyridine/amine), sat. NaHCO3, and brine.

Method B: High-Activity Activation (Ghosez’s Reagent / Acid Chloride)

Best for: Extremely unreactive amines or sterically hindered acids.[1]

If T3P fails, the acid chloride route is the "sledgehammer" approach. Generating the acid chloride in situ avoids isolation losses.

Protocol:

  • Activation: Dissolve Carboxylic Acid (1.0 equiv) in dry DCM . Add Ghosez’s Reagent (1-Chloro-N,N,2-trimethylpropenylamine, 1.1 equiv).[1] Stir at RT for 1–2 hours. Alternatively, use Oxalyl Chloride (1.2 equiv) + cat. DMF.

  • Coupling: In a separate vessel, dissolve 5-Methoxypyridin-2-amine HCl (1.1 equiv) in dry DCM (or THF) and add DIPEA (2.5 equiv) and DMAP (0.1 – 0.5 equiv).

  • Add the activated acid solution dropwise to the amine solution.

  • Stir at RT.[1][4] If sluggish, heat to reflux (40°C for DCM, 66°C for THF).

  • Note: DMAP is essential here to form the highly reactive N-acylpyridinium intermediate, which transfers the acyl group to the exocyclic amine.

Method C: HATU (The Baseline)

Best for: High-throughput screening or simple acids.[1]

Protocol:

  • Dissolve Carboxylic Acid (1.0 equiv) in DMF .

  • Add HATU (1.2 equiv) and DIPEA (1.0 equiv).[1] Stir for 5–10 mins to pre-activate (formation of the At-ester).

  • Add 5-Methoxypyridin-2-amine HCl (1.1 equiv) followed by additional DIPEA (2.0 equiv).[1]

  • Stir at RT for 16h.

  • Warning: If the reaction stalls, adding more HATU rarely helps. Switch to Method A or B.

Comparative Data Summary

FeatureMethod A (T3P)Method B (Acid Cl)Method C (HATU)
Reactivity High (esp.[1] with heat)Very HighModerate
Epimerization Risk LowHighModerate
Workup Aqueous wash (Clean)Aqueous washDMF removal required
Suitability for 5-OMe-Py Recommended Excellent AlternativeStarting Point
Base Requirement Pyridine (excess)DIPEA + DMAPDIPEA (3.0 eq total)

Visualized Mechanism & Workflow

Figure 1: Reaction Pathway & The "Pyridine Trap"

G Substrate 5-OMe-Py-NH2 (Poor Nucleophile) Intermediate Ring N-Acylation (Kinetic Trap) Substrate->Intermediate Fast Attack (Ring N) Product Exocyclic Amide (Thermodynamic Product) Substrate->Product Slow Attack (Exocyclic N) ActivatedAcid Activated Acid (T3P/HATU/COCl) ActivatedAcid->Substrate + Intermediate->Product Rearrangement (Heat/DMAP)

Caption: The reaction often proceeds via a kinetic attack on the ring nitrogen. Heat or DMAP promotes rearrangement to the stable exocyclic amide.

Figure 2: Decision Tree for Optimization

Workflow Start Start: 5-OMe-Py-NH2 HCl + R-COOH Step1 Neutralize HCl Salt (Add >1.0 eq extra Base) Start->Step1 Choice Choose Method Step1->Choice MethodA Method A: T3P / Pyridine / EtOAc (Heat to 60°C) Choice->MethodA Preferred MethodC Method C: HATU / DIPEA / DMF Choice->MethodC Screening Check Check LCMS @ 2h MethodA->Check MethodC->Check Success Isolate Product Check->Success Good Conv. Fail Low Conversion (<20%) Check->Fail Stalled MethodB Method B: Acid Chloride (Ghosez) + DMAP Fail->MethodB Switch Strategy MethodB->Success

Caption: Operational workflow emphasizing T3P as the primary choice and Acid Chloride activation as the rescue strategy.

Troubleshooting & Expert Tips

  • Reaction Stalls at 50%: This is common with HATU.[1] It often indicates product inhibition or formation of the unreactive N-acyl urea byproduct.[1] Solution: Switch to Method A (T3P) or Method B (Acid Chloride).[1]

  • Darkening of Reaction: 2-aminopyridines are prone to oxidation.[1] Ensure the reaction is run under an inert atmosphere (Nitrogen/Argon).

  • Solubility: If the HCl salt is insoluble in EtOAc (Method A), use a minimal amount of DMF to dissolve it before adding it to the main reaction vessel.

  • DMAP Usage: If using Method B, do not omit DMAP. It is not just a base here; it forms a reactive acyl-pyridinium species that is far more electrophilic than the acid chloride itself, essential for reacting with the poor nucleophile.

References

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[5][6] Organic Process Research & Development, 20(2), 140–177. [Link]1]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • Patterson, A. W., et al. (2011). Optimization of the T3P-promoted amide bond formation for the synthesis of a glucokinase activator. Tetrahedron Letters, 52(20), 2543-2546.[1] [Link]1]

  • Ghosez, L., et al. (1987). 1-Chloro-N,N,2-trimethylpropenylamine: A mild and convenient reagent for the conversion of carboxylic acids into acid chlorides.[1] Organic Syntheses, 65, 203.[1] [Link]

Sources

Application Note: 5-Methoxypyridin-2-amine HCl in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

This guide is structured as a high-level technical document for professional chemists, focusing on the practical and mechanistic aspects of utilizing 5-Methoxypyridin-2-amine HCl in heterocyclic synthesis.

Executive Summary & Compound Profile

5-Methoxypyridin-2-amine (Free base CAS: 10167-97-2; HCl salt CAS: 503521-39-1) is a versatile aminopyridine building block.[1] Its structural utility lies in the 2-amino group acting as a binucleophile in conjunction with the ring nitrogen, allowing for the rapid construction of fused bicyclic systems. The 5-methoxy substituent serves as a critical electron-donating group (EDG), modulating the nucleophilicity of the ring nitrogen and influencing the solubility and pharmacokinetic properties (e.g., metabolic stability) of the final drug candidates.

Key Physicochemical Considerations
PropertySpecification / Note
Molecular Weight 124.14 (Free Base) / 160.60 (HCl Salt)
Appearance Off-white to pale yellow solid (HCl salt is hygroscopic)
Solubility HCl Salt: High in water, MeOH, DMSO. Low in DCM/EtOAc.Free Base: Soluble in DCM, EtOAc, alcohols.
Acidity (pKa) The protonated pyridine nitrogen has a pKa

6.5–7.0 (influenced by 5-OMe).
Handling The HCl salt is stable but acidic. Crucial: For metal-catalyzed cross-couplings or acid-sensitive condensations, the salt must be neutralized in situ or converted to the free base to prevent catalyst poisoning or stoichiometric imbalance.

Core Application: Synthesis of 6-Methoxyimidazo[1,2-a]pyridines

The most prevalent application of this scaffold is the synthesis of 6-methoxyimidazo[1,2-a]pyridines , a pharmacophore found in anxiolytics, anti-inflammatory agents, and kinase inhibitors.

Mechanistic Insight & Regioselectivity

The reaction with


-haloketones (Hantzsch-type condensation) is highly regioselective.
  • Numbering Mapping: The carbon at position 5 of the pyridine ring (bearing the methoxy group) maps to position 6 of the fused imidazo[1,2-a]pyridine system.

  • Mechanism: The ring nitrogen (N1 of pyridine) is the most nucleophilic site, attacking the

    
    -carbon of the haloketone. This is followed by cyclodehydration involving the exocyclic amine.
    
Protocol: Condensation with -Bromoacetophenone

Objective: Synthesis of 2-phenyl-6-methoxyimidazo[1,2-a]pyridine.

Reagents:

  • 5-Methoxypyridin-2-amine HCl (1.0 equiv)

  • 
    -Bromoacetophenone (1.1 equiv)
    
  • Sodium Bicarbonate (

    
    ) (2.5 equiv) — Essential to neutralize HCl and HBr byproduct.
    
  • Ethanol (10 volumes)

Step-by-Step Methodology:

  • Preparation: Charge a round-bottom flask with 5-Methoxypyridin-2-amine HCl (10 mmol) and Ethanol (20 mL).

  • Neutralization: Add

    
     (25 mmol). The excess base ensures the free amine is available for reaction and neutralizes the acid generated during cyclization.
    
  • Addition: Add

    
    -Bromoacetophenone (11 mmol) in one portion.
    
  • Reflux: Heat the mixture to reflux (

    
    ) for 4–6 hours. Monitor by TLC (System: 5% MeOH in DCM).
    
  • Workup:

    • Cool to room temperature.

    • Evaporate ethanol under reduced pressure.

    • Resuspend residue in Water (30 mL) and extract with Ethyl Acetate (

      
       mL).
      
    • Wash organic layer with Brine, dry over

      
      , and concentrate.
      
  • Purification: Recrystallize from Ethanol/Hexane or purify via flash chromatography (Gradient: 0

    
     50% EtOAc in Hexanes).
    

Self-Validating Check: The product should show a characteristic singlet in


 NMR around 

7.5–8.0 ppm (H-3 of the imidazole ring) and the methoxy singlet.
Workflow Visualization

G Start 5-OMe-Py-NH2 HCl + NaHCO3 Inter Intermediate: N-Alkylation Start->Inter + alpha-Bromoketone Reflux EtOH Cyclization Cyclodehydration (- H2O) Inter->Cyclization Spontaneous Product 6-Methoxyimidazo[1,2-a]pyridine Cyclization->Product

Caption: Reaction pathway for the condensation of 5-methoxypyridin-2-amine with


-haloketones.

Advanced Application: Groebke-Blackburn-Bienaymé (GBB) Reaction

For combinatorial drug discovery, the GBB multicomponent reaction (MCR) allows the one-pot assembly of 3-aminoimidazo[1,2-a]pyridines.

Strategic Considerations
  • Component 1: 5-Methoxypyridin-2-amine (Amine component).[1][2][3]

  • Component 2: Aldehyde (defines position 2 substituent).

  • Component 3: Isocyanide (defines the amine substituent at position 3).

  • Catalysis: Lewis acids like Scandium triflate (

    
    ) or mild Brønsted acids (
    
    
    
    , Acetic Acid) are preferred.
Protocol: Microwave-Assisted GBB Synthesis

Objective: Rapid library generation of 3-amino-substituted scaffolds.

Reagents:

  • 5-Methoxypyridin-2-amine (Free base preferred; if HCl used, add 1 equiv DIPEA) (1.0 equiv)

  • Benzaldehyde derivative (1.0 equiv)[4]

  • tert-Butyl Isocyanide (1.1 equiv)

  • Catalyst: Scandium(III) triflate (

    
    )
    
  • Solvent: Methanol or TFE (2,2,2-Trifluoroethanol)

Methodology:

  • Mixing: In a microwave vial, dissolve the aminopyridine (1.0 mmol) and aldehyde (1.0 mmol) in MeOH (3 mL). Stir for 5 minutes to allow pre-formation of the imine (Schiff base).

  • Activation: Add the catalyst (

    
    , 0.05 mmol) and the isocyanide (1.1 mmol).
    
  • Reaction: Seal and heat in a microwave reactor at

    
     for 20 minutes. (Alternatively: 
    
    
    
    oil bath for 12 hours).
  • Purification: The product often precipitates upon cooling. Filter and wash with cold MeOH. If soluble, evaporate and purify via SCX (Strong Cation Exchange) cartridge to capture the basic product, eluting with

    
     in MeOH.
    
Reaction Logic Diagram

GBB Amine 5-OMe-Py-NH2 Imine Imine Formation (Schiff Base) Amine->Imine Acid Cat. Aldehyde Aldehyde (R-CHO) Aldehyde->Imine Acid Cat. Isocyanide Isocyanide (R'-NC) Cyclo [4+1] Cycloaddition Imine->Cyclo + Isocyanide Final 3-Amino-6-methoxy imidazo[1,2-a]pyridine Cyclo->Final Rearrangement

Caption: Three-component assembly of the imidazo[1,2-a]pyridine core via the GBB reaction.

Troubleshooting & "Expert Tips"

Problem: Low yield in condensation reactions.

  • Cause: The HCl salt was not fully neutralized, leading to protonation of the pyridine nitrogen and reducing nucleophilicity.

  • Solution: Pre-treat the HCl salt with aqueous

    
     and extract the free base into EtOAc before use, OR use a 2.5x excess of base in the reaction pot.
    

Problem: Regioisomers in halogenation.

  • Insight: Electrophilic aromatic substitution (e.g., bromination with NBS) on 5-methoxypyridin-2-amine occurs preferentially at the 3-position (ortho to the amino group). The 5-methoxy group blocks the para position relative to the amine, and directs ortho to itself (position 4 or 6). However, the amino group's directing power dominates, directing to position 3.

  • Result: Product is 2-amino-3-bromo-5-methoxypyridine.

References

  • Synthesis of imidazo[1,2-a]pyridines

    • Title: Synthesis of imidazo[1,2-a]pyridines: a decade upd
    • Source: RSC Advances (2014).
    • URL:[Link]

  • Groebke-Blackburn-Bienaymé Reaction

    • Title: The Groebke-Blackburn-Bienaymé reaction: A powerful tool for generating diverse heterocyclic scaffold libraries.
    • Source: Beilstein Journal of Organic Chemistry (2011).
    • URL:[Link]

  • Compound Data & Safety

    • Title: 2-Amino-5-methoxypyridine Compound Summary.
    • Source: PubChem.[2]

    • URL:[Link]

Sources

Application Note: Nucleophilic Substitution Strategies with 2-Amino-5-methoxypyridine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026


 Workflows

Executive Summary

2-Amino-5-methoxypyridine (CAS 10167-97-2) is a "privileged scaffold" in medicinal chemistry, widely utilized in the synthesis of kinase inhibitors (e.g., targeting neurological disorders) and agrochemicals. The presence of the electron-donating methoxy group at the C5 position significantly alters the electronic profile compared to the unsubstituted parent 2-aminopyridine, enhancing the nucleophilicity of the ring nitrogen and complicating regioselectivity.

This guide addresses the critical challenges of working with the hydrochloride salt form of this molecule. It provides validated protocols for free-basing , regioselective N-alkylation , and Nucleophilic Aromatic Substitution (


) , ensuring high yield and purity in drug discovery campaigns.

Chemical Architecture & Pre-Reaction Considerations[1][2]

The "Methoxy Effect" and Tautomerism

To design effective experiments, one must understand the electronic bias of the substrate.

  • Electronic Activation: The C5-methoxy group is a strong Electron Donating Group (EDG). Through resonance, it pushes electron density into the pyridine ring.

  • The Nucleophilicity Trap: While the exocyclic amine (

    
    ) is the desired site for substitution in most drug scaffolds, the ring nitrogen (N1) is highly nucleophilic due to the methoxy donation. In neutral conditions, alkylating agents often attack N1, leading to stable, undesired pyridinium salts.
    
  • pKa Considerations: The pKa of the conjugate acid is approximately 4.33. This indicates that while the HCl salt is stable, the free base is a weak base, requiring careful selection of deprotonation agents during substitution reactions.

Mechanism of Regioselectivity

The following diagram illustrates the tautomeric equilibrium and the competing nucleophilic sites.

Regioselectivity Salt HCl Salt (Stable Storage Form) FreeBase Free Base (Amino Tautomer) Salt->FreeBase Neutralization (pH > 9) Imino Imino Tautomer (Minor) FreeBase->Imino Tautomerism Product_Exo Target Product (Exocyclic N-Subst) FreeBase->Product_Exo Strong Base (NaH) or Pd-Catalysis Product_Endo By-Product (Ring N-Alkylation) FreeBase->Product_Endo Weak Base/Neutral (Kinetic Control)

Figure 1: Tautomeric landscape and divergent reaction pathways. Successful protocols must force the reaction toward the Exocyclic N-Substitution pathway.

Critical Preparation: Free-Basing Protocol

Why this matters: The hydrochloride salt acts as a proton reservoir. Attempting direct substitution (e.g.,


) with the salt requires excess base and often leads to stalled reactions due to buffering effects.

Protocol:

  • Dissolution: Suspend 10.0 g of 2-Amino-5-methoxypyridine HCl in 100 mL of Dichloromethane (DCM). The salt will likely not dissolve completely.

  • Neutralization: Slowly add 100 mL of saturated aqueous Sodium Bicarbonate (

    
    ) or 1M NaOH.
    
    • Note:

      
       is gentler; NaOH is faster but can hydrolyze sensitive impurities.
      
  • Extraction: Stir vigorously for 20 minutes until the organic layer is clear and the solid suspension disappears. Separate the layers.

  • Workup: Extract the aqueous layer twice more with DCM (2 x 50 mL). Combine organic extracts.

  • Drying: Dry over anhydrous

    
    , filter, and concentrate in vacuo.
    
  • Yield Check: You should recover a dark yellow/brown oil or low-melting solid. Verify absence of chloride by silver nitrate test if critical for downstream catalysis.

Protocol A: Nucleophilic Aromatic Substitution ( )

Application: Synthesis of Bi-heteroaryl Kinase Inhibitors (e.g., Pyrimidine-Pyridine scaffolds). Mechanism: The exocyclic amine acts as the nucleophile displacing a leaving group (Cl, F) on an electron-deficient partner.

Reagents & Conditions
ComponentSpecificationRole
Nucleophile 2-Amino-5-methoxypyridine (Free Base)1.0 Equiv
Electrophile 2,4-Dichloropyrimidine (or similar)1.1 Equiv
Base

or DIPEA
2.5 Equiv
Solvent 1,4-Dioxane or DMSO0.2 M Concentration
Catalyst Xantphos/Pd_2(dba)_3 (Optional)If

is sluggish
Step-by-Step Methodology
  • Setup: In a dry pressure vial, dissolve the electrophile (e.g., 2,4-dichloropyrimidine) in anhydrous 1,4-dioxane.

  • Addition: Add 2-Amino-5-methoxypyridine (Free Base) and Cesium Carbonate (

    
    ).
    
    • Expert Insight:

      
       is preferred over 
      
      
      
      due to better solubility in organic solvents, enhancing the reaction rate for weak nucleophiles.
  • Reaction: Seal the vial and heat to 90–110°C for 4–12 hours.

    • Monitoring: Monitor by LC-MS.[1] Look for the [M+H] peak of the coupled product. If the reaction stalls, the methoxy group's donation may be deactivating the amine too much; increase temp to 130°C or switch to Buchwald-Hartwig conditions (see below).

  • Workup: Cool to RT. Dilute with EtOAc, wash with water and brine.

  • Purification: Flash chromatography (Hexane/EtOAc). The product will be more polar than the starting materials.

Protocol B: Regioselective N-Alkylation

Challenge: Preventing alkylation at the ring nitrogen (N1). Solution: Use of a strong base to form the sodium amide species, which is strictly localized to the exocyclic nitrogen.

Reagents
  • Substrate: 2-Amino-5-methoxypyridine (Free Base).

  • Base: Sodium Hydride (NaH), 60% dispersion in oil (1.2 equiv).

  • Electrophile: Alkyl Halide (e.g., Methyl Iodide, Benzyl Bromide) (1.0 equiv).

  • Solvent: Anhydrous DMF or THF (0°C to RT).

Step-by-Step Methodology
  • Deprotonation: To a solution of the substrate in anhydrous DMF at 0°C, add NaH portion-wise.

    • Observation: Evolution of

      
       gas. The solution will turn from yellow to dark red/brown, indicating the formation of the anion.
      
  • Aging: Stir at 0°C for 30 minutes. This ensures complete deprotonation and thermodynamic equilibration to the exocyclic amide anion.

  • Alkylation: Add the alkyl halide dropwise.

  • Quench: After 1 hour, quench carefully with cold water.

  • Analysis:

    • Exocyclic Product (Desired): NMR shows distinct N-H signal (if mono-alkylated) or loss of

      
      .
      
    • Endocyclic Product (Undesired): NMR often shows a downfield shift of ring protons due to the positive charge of the pyridinium species.

Troubleshooting & Analysis

NMR Diagnostics

Distinguishing between the desired product and the N-ring alkylated impurity is difficult but critical.

FeatureDesired Product (Exocyclic N)Impurity (Ring N - Pyridinium)
Ring Protons Standard chemical shiftSignificant downfield shift (>0.5 ppm)
Solubility Soluble in EtOAc/DCMPoor solubility in organics; water soluble
Color Yellow/Orange solid/oilOften dark, tarry, or crystalline salt
Common Failure Modes
  • Low Yield in

    
    :  The methoxy group makes the amine less acidic but also the ring more electron-rich. If direct thermal displacement fails, switch to Buchwald-Hartwig Amination  (Pd(OAc)2, BINAP, NaOtBu, Toluene, 100°C). The catalyst facilitates the C-N bond formation that thermal energy alone cannot surmount.
    
  • Incomplete Salt Neutralization: If using the HCl salt directly in reactions with weak bases (TEA), the HCl will quench the base immediately. Always free-base first or use >3 equiv of base.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11320934, 2-Amino-5-methoxypyridine. Retrieved from [Link]

  • MDPI (2023). Total Synthesis of Floyocidin B: 4,5-Regioselective Functionalization of 2-Chloropyridines. (Discusses regioselectivity logic). Retrieved from [Link]

  • Organic Chemistry Portal. Pyridine Synthesis and Reactivity. (General reactivity patterns).[1] Retrieved from [Link]

Sources

Application Note: High-Efficiency Synthesis of Schiff Bases from 5-Methoxypyridin-2-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

Schiff bases (imines) containing pyridine scaffolds are critical pharmacophores and versatile synthetic intermediates in modern drug development, frequently utilized in the synthesis of kinase inhibitors, antimalarials, and transition metal complexes[1]. The synthesis of Schiff bases from 5-methoxypyridin-2-amine is of particular interest; the electron-donating methoxy group at the 5-position enriches the electron density of the pyridine ring, enhancing the nucleophilicity of the 2-amino group compared to unsubstituted aminopyridines[2].

However, a significant synthetic hurdle arises when the starting material is supplied as a hydrochloride salt (e.g., 5-methoxypyridin-2-amine hydrochloride). In this protonated state (


), the amine lacks the lone pair required to act as a nucleophile[3].

The Causality of the Experimental Design: To enable the nucleophilic attack on the target carbonyl carbon, the amine must be liberated (free-based) in situ. While strong bases could be used, they often trigger side reactions (e.g., aldol condensation of the aldehyde). Instead, the addition of a mild base such as anhydrous sodium acetate (NaOAc) effectively deprotonates the ammonium salt[4]. When paired with a catalytic amount of glacial acetic acid, the NaOAc forms an acetate buffer. This self-regulating system maintains the reaction at an optimal mildly acidic pH (4.5–5.0). This specific pH range is the mechanistic "sweet spot": it is acidic enough to protonate the carbonyl oxygen (increasing its electrophilicity) but not so acidic that it re-protonates the newly liberated free amine[5].

Mechanism Salt Amine Hydrochloride Salt (Non-Nucleophilic) Base Deprotonation via Base (TEA or NaOAc) Salt->Base Removes HCl FreeAmine Free 5-Methoxypyridin-2-amine (Active Nucleophile) Base->FreeAmine Yields Hemiaminal Hemiaminal Intermediate (Unstable) FreeAmine->Hemiaminal Nucleophilic Attack Carbonyl Electrophilic Carbonyl (Aldehyde/Ketone) Carbonyl->Hemiaminal Reacts with Imine Schiff Base (Imine) Target Product Hemiaminal->Imine Acid-Catalyzed Dehydration (pH 4-5)

Mechanistic pathway detailing the transition from the hydrochloride salt to the imine.

Materials and Reagents

A self-validating experimental protocol begins with precise stoichiometric control. Table 1 outlines the required reagents and their mechanistic roles.

Table 1: Required Materials and Reagents

ReagentRoleEquivalentsNotes
5-Methoxypyridin-2-amine HCl Primary Amine (Nucleophile)1.0 eqHygroscopic; store in a desiccator.
Substituted Benzaldehyde Carbonyl (Electrophile)1.05 eqSlight excess drives equilibrium; use freshly distilled.
Sodium Acetate (Anhydrous) Base (Free-basing agent)1.2 eqPreferred over Triethylamine (TEA) to form a buffer.
Glacial Acetic Acid Acid CatalystCatalyticActivates the carbonyl carbon for nucleophilic attack.
Absolute Ethanol Solvent0.2 - 0.5 MFacilitates high-yield product precipitation upon cooling.

Experimental Workflow and Protocol

The following protocol is designed to maximize yield by driving the condensation equilibrium forward while minimizing the hydrolysis of the resulting imine.

Workflow A 5-Methoxypyridin-2-amine HCl Salt B Neutralization (NaOAc / EtOH) A->B Base Addition C Condensation (+ Aldehyde) B->C Free Amine Liberation D Dehydration (Acid Catalysis) C->D Hemiaminal Formation E Pure Schiff Base (Crystallization) D->E -H2O

Workflow for the synthesis of Schiff bases from aminopyridine hydrochloride salts.

Step-by-Step Methodology

Phase 1: In Situ Amine Liberation

  • Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Suspend 5-methoxypyridin-2-amine hydrochloride (1.0 eq) in absolute ethanol (to achieve a ~0.3 M concentration).

  • Add anhydrous sodium acetate (1.2 eq) to the suspension.

  • Stir the mixture at room temperature for 20–30 minutes. Observation: The suspension dynamics will change as the hydrochloride salt is neutralized, liberating the free 5-methoxypyridin-2-amine while sodium chloride (NaCl) precipitates as a fine white byproduct.

Phase 2: Imine Condensation 5. Add the target aldehyde (1.05 eq) dropwise (if liquid) or in portions (if solid) to the stirring mixture. 6. Introduce 2–3 drops of glacial acetic acid. This establishes the acetate buffer system, optimizing the pH for the subsequent dehydration step[5]. 7. Heat the reaction mixture to a gentle reflux (75–80 °C) in an oil bath. 8. Maintain reflux for 3 to 5 hours. Monitor the reaction progress via Thin Layer Chromatography (TLC) using an Ethyl Acetate/Hexane solvent system. The Schiff base will typically elute with a higher


 value than the highly polar starting amine.

Phase 3: Isolation and Purification 9. Once TLC indicates the complete consumption of the starting amine, remove the flask from the heat source and allow it to cool gradually to room temperature. 10. Transfer the flask to an ice-water bath (0–5 °C) for 1 hour. The drastic reduction in solubility within cold ethanol drives the crystalline precipitation of the Schiff base[6]. 11. Collect the precipitate via vacuum filtration using a Büchner funnel. 12. Wash the filter cake with ice-cold ethanol (2 × 5 mL) to remove unreacted aldehyde and residual acetic acid. 13. Optional: To remove the co-precipitated NaCl, suspend the crude product in cold distilled water, stir for 10 minutes, and re-filter. 14. Dry the purified Schiff base under a high vacuum at 40 °C to a constant weight.

Optimization & Analytical Validation

To ensure a self-validating system, researchers must correlate experimental parameters with analytical outputs. Tables 2 and 3 detail the causality of optimization choices and the expected spectroscopic validation markers.

Table 2: Reaction Optimization Parameters

ParameterConditionYield ImpactMechanistic Causality
Solvent Absolute EthanolHigh (80-90%)Solubilizes reactants at reflux; acts as a poor solvent for the imine at 0 °C, driving precipitation and shifting equilibrium[7].
Base Selection Sodium AcetateOptimalForms a self-regulating acetate buffer with acetic acid, maintaining the ideal pH (4.5) for hemiaminal dehydration without destroying the electrophile.
Base Selection TriethylamineModerateCan make the solution overly basic, preventing carbonyl activation. Requires highly precise acid back-titration.
Temperature Reflux (78 °C)HighProvides the necessary activation energy to overcome the transition state barrier for the elimination of water from the hemiaminal.

Table 3: Analytical Validation Checkpoints

TechniqueTarget SignalInterpretation
TLC (EtOAc:Hex) New spot, higher

The resulting imine is significantly less polar than the starting amine salt.
FT-IR 1620–1640 cm⁻¹ (Strong)Confirms the formation of the azomethine (

) double bond[6].
FT-IR Absence of 3400–3200 cm⁻¹Confirms the complete consumption of the primary amine (

).
¹H-NMR (DMSO-d6) Singlet at

8.2 – 9.7 ppm
Characteristic resonance of the highly deshielded azomethine proton (

)[7].

References

1.[1] Therapeutic Activities of Some Transition Metal Complexes of Schiff Bases Derived from Aminopyridines, ijarsct.co.in. URL: 2.[2] Pgdh inhibitors and methods of making and using, google.com (Patents). URL: 3.[3] 6-Chloro-5-methoxypyridin-2-amine hydrochloride AldrichCPR, sigmaaldrich.com. URL: 4.[4] Synthesis, spectral characterization of Schiff base transition metal complexes: DNA cleavage and antimicrobial activity studies, ias.ac.in. URL: 5.[5] Synthesis and antibacterial activity of Schiff bases and amines derived from alkyl 2-(2-formyl-4-nitrophenoxy)alkanoates, nih.gov. URL: 6.[6] Synthesis, characterization and antimicrobial studies on Schiff base derived from 2-aminopyridine and 2-methoxybenzaldehyde, scispace.com. URL: 7.[7] Green Synthetic Methods for a Schiff Base from 2-Aminopyridine and 4-Ethoxybenzaldehyde, researchgate.net. URL:

Sources

Troubleshooting & Optimization

Troubleshooting solubility issues of 5-Methoxypyridin-2-amine HCl in DMSO

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting solubility issues of 5-Methoxypyridin-2-amine HCl in DMSO Content type: Technical Support Center Guide

Product: 5-Methoxypyridin-2-amine Hydrochloride (HCl) CAS (Free Base): 59315-69-6 / 10167-97-2 | CAS (HCl Salt): Varies by synthesis batch (often custom salt) Application: Kinase inhibitor scaffolds, Heterocyclic building blocks, Drug screening libraries.

Executive Summary

Researchers frequently encounter solubility bottlenecks when preparing high-concentration stock solutions (e.g., 100 mM) of 5-Methoxypyridin-2-amine HCl in Dimethyl Sulfoxide (DMSO). While the free base form is lipophilic and readily soluble in organic solvents, the hydrochloride salt introduces a crystal lattice energy and ionic character that can resist rapid dissolution in aprotic solvents like DMSO. Furthermore, the acidity of the HCl salt can lead to "solvent shock" precipitation when diluted into aqueous buffers.

This guide provides a mechanistic troubleshooting workflow to resolve dissolution failures, precipitation events, and stability concerns.

Part 1: Dissolution Troubleshooting (The "Cloudy Stock" Scenario)

Q1: I am trying to make a 100 mM stock in anhydrous DMSO, but the solution remains cloudy or has visible particles. Is the compound insoluble?

A: It is likely not insoluble, but rather kinetically trapped. Unlike the free base (melting point ~30°C), the HCl salt has a much higher lattice energy and melting point (>140°C for similar pyridinium salts). DMSO is a polar aprotic solvent; it solvates cations (the pyridinium ion) well but solvates anions (chloride) poorly. This leaves the chloride ion "naked" and tightly bound to the cation, resisting dissociation.

Corrective Protocol: The "Energy Input" Method Do not add more solvent immediately. Follow this thermodynamic activation sequence:

  • Seal Tightly: Ensure the vial is essentially airtight to prevent hygroscopic water absorption during heating.

  • Thermal Activation: Heat the vial to 40–60°C in a water bath or heating block for 5–10 minutes. The increased temperature overcomes the lattice energy.

  • Ultrasonic Disruption: While warm, sonicate in a bath sonicator for 10 minutes.

  • Visual Check: Vortex vigorously. If clear, allow to cool to room temperature (RT).

    • Result: If it remains clear at RT, the solution is stable (supersaturation is unlikely at 100 mM for this salt).

    • Result: If crystals reform upon cooling, your concentration exceeds the saturation limit (likely ~50–80 mM for the HCl salt in pure DMSO). Dilute to 50 mM.

Q2: Does the quality of DMSO matter?

A: Yes, critically. DMSO is highly hygroscopic. Atmospheric moisture absorption can reach 1-2% within hours of exposure.

  • For HCl Salts: Paradoxically, a small amount of water improves solubility of the salt because water solvates the chloride anion. However, for compound libraries, water is a contaminant that promotes degradation.

  • Recommendation: Use DMSO, Anhydrous (≥99.9%) stored under argon. If the salt refuses to dissolve in dry DMSO and your assay tolerates it, adding 1-5% water or Methanol as a co-solvent will almost certainly dissolve the salt immediately.

Part 2: Precipitation During Assays (The "Crash Out" Scenario)

Q3: My stock is clear, but when I dilute it into cell culture media (pH 7.4), a fine precipitate forms.

A: This is "Solvent Shock" combined with a pH shift. You are diluting a concentrated acidic salt (pH < 4 locally) into a neutral aqueous buffer.

  • Mechanism: As the DMSO is diluted, the solvent power drops. Simultaneously, the buffer neutralizes the HCl, converting the salt back to the Free Base (5-Methoxypyridin-2-amine).

  • Solubility Gap: The free base is less soluble in water than the salt. If the final concentration exceeds the aqueous solubility of the free base (approx. 1-5 mg/mL), it precipitates.

Corrective Protocol: Intermediate Dilution Avoid jumping from 100% DMSO to 1% DMSO in one step.

StepSolvent SystemConcentrationState
Stock 100% DMSO100 mMSoluble (Salt)
Intermed. DMSO + PBS (1:1)50 mMRisk Zone
Assay Media + 1% DMSO10 µMSoluble (Dilute)

Better Approach: Perform serial dilutions in 100% DMSO first to reach 1000x your final assay concentration, then perform the final 1:1000 dilution into the media with rapid vortexing. This prevents transient zones of high concentration/low solubility.

Q4: Can I convert the HCl salt to the Free Base to fix this?

A: Yes, and it is often recommended for DMSO stocks. The free base (5-Methoxypyridin-2-amine) is an oil or low-melting solid that is highly soluble in DMSO (>500 mM).

  • Procedure: Dissolve HCl salt in water -> Neutralize with NaHCO₃ (pH 8-9) -> Extract with Ethyl Acetate -> Dry & Evaporate -> Re-dissolve residue in DMSO.

  • Warning: The free base is more susceptible to oxidation (turning brown/black) than the HCl salt.

Part 3: Stability & Storage

Q5: My DMSO stock turned from clear to yellow/brown after a week at room temperature. Is it still good?

A: The color change indicates Oxidative Degradation . Aminopyridines are electron-rich. The methoxy group at position 5 further activates the ring, making the amino group prone to oxidation (forming azo/nitro species or polymerized tars).

  • DMSO Factor: DMSO can act as a mild oxidant (e.g., Pummerer-type reactions) in the presence of strong acids (like the HCl from your salt).

  • Solution:

    • Discard dark brown solutions; the effective concentration is unknown.

    • Storage: Store stocks at -20°C or -80°C .

    • Protection: Flush vials with Argon or Nitrogen after every use.

    • Acid Scavenger: If stability is critical and the assay permits, store the free base rather than the HCl salt in DMSO.

Visual Troubleshooting Guides

Figure 1: Dissolution Workflow for Stubborn Salts

DissolutionWorkflow Start Solid 5-Methoxypyridin-2-amine HCl + Anhydrous DMSO Step1 Vortex 1 min (Room Temp) Start->Step1 Check1 Visual Inspection: Clear Solution? Success Ready for Use (Store -20°C) Check1->Success Yes Step2 Heat to 50°C (5-10 mins) Check1->Step2 No (Cloudy) Step4 Add Co-solvent? (5% Water or Methanol) Check1->Step4 Still Cloudy (After Heat/Sonication) Fail Solubility Limit Reached Dilute to lower conc. Check1->Fail Precipitate Persists Step1->Check1 Step3 Sonicate (10-15 mins) Step2->Step3 Step3->Check1 Step4->Check1

Caption: Step-by-step protocol for solubilizing high-lattice-energy HCl salts in DMSO.

Figure 2: The "Solvent Shock" Mechanism

SolventShock Stock DMSO Stock (HCl Salt) High Solubility Dilution Rapid Dilution into Aqueous Buffer Stock->Dilution Reaction Neutralization: Salt -> Free Base Dilution->Reaction pH Shift Outcome1 Precipitation (Conc > Aq. Solubility) Reaction->Outcome1 High Conc. Outcome2 Stable Solution (Conc < Aq. Solubility) Reaction->Outcome2 Low Conc.

Caption: Mechanism of precipitation when diluting acidic DMSO stocks into neutral aqueous media.

Summary Data Table

ParameterFree Base (2-Amino-5-methoxypyridine)HCl Salt (5-Methoxypyridin-2-amine HCl)
MW 124.14 g/mol 160.60 g/mol
Physical State Low-melting solid / LiquidCrystalline Solid
DMSO Solubility High (>500 mM)Moderate (Requires Heat/Sonication)
Water Solubility Low / ModerateHigh
Hygroscopicity LowHigh (Very hygroscopic)
Stability Prone to oxidationMore stable (unless in DMSO)
Best Solvent DMSO, Methanol, EthanolWater, Methanol, DMSO (w/ heat)

References

  • Gaylord Chemical Company. (2007).[1][2][3] Dimethyl Sulfoxide (DMSO) Solubility Data (Bulletin #102).[3][4] Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 11320934, 2-Amino-5-methoxypyridine. Retrieved from [Link]

Sources

Minimizing side reactions during acylation of 5-Methoxypyridin-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Minimizing side reactions during acylation of 5-Methoxypyridin-2-amine CAS: 10167-97-2 Document ID: TS-ORG-PYR-05[1]

Core Technical Analysis: The "Dual Nucleophile" Challenge

As a researcher working with 5-methoxypyridin-2-amine , you are not simply acylating a primary amine.[1] You are managing a competition between two nucleophilic centers: the exocyclic amine (


) and the pyridine ring nitrogen (

).

The 5-methoxy substituent is a strong electron-donating group (EDG).[1] Through resonance, it significantly increases the electron density of the pyridine ring. This makes the


 exceptionally nucleophilic compared to unsubstituted 2-aminopyridines.[1]
The Mechanistic Trap

In many acylation protocols (using acid chlorides or anhydrides), the reaction does not proceed via direct attack of the


 on the carbonyl. Instead, it follows a specific pathway:
  • Kinetic Attack: The highly nucleophilic

    
     attacks the acylating agent, forming a cationic N-acylpyridinium salt .[1]
    
  • Rearrangement: Under proper conditions (thermodynamic control), this acyl group migrates to the

    
     to form the stable amide.
    
  • Failure Mode: If the reaction is quenched too early, or if the base is too weak to deprotonate the intermediate, you isolate the hydrolytically unstable N-acylpyridinium salt. Upon aqueous workup or silica chromatography, this salt reverts to the starting material, leading to "mysterious" yield loss.

Visualizing the Reaction Pathway

The following diagram maps the kinetic vs. thermodynamic landscape of this specific reaction.

AcylationPathway Start 5-Methoxypyridin-2-amine (Starting Material) Reagent Acylating Agent (R-COCl / (RCO)2O) Kinetic N-acylpyridinium Salt (Kinetic Intermediate) UNSTABLE Start->Kinetic Fast (Ring Attack) Thermo N-acyl-2-aminopyridine (Desired Product) Kinetic->Thermo Rearrangement (Requires Base/Heat) Hydrolysis Hydrolysis back to SM (Yield Loss) Kinetic->Hydrolysis Aqueous Workup Bis N,N-Diacyl Imide (Over-reaction) Thermo->Bis Excess Reagent + Strong Base

Figure 1: The reaction pathway showing the critical rearrangement step required to reach the stable product.

Troubleshooting Guide & FAQs

Symptom A: "My product degrades on the silica column."

Diagnosis: You likely isolated the N-acylpyridinium salt (Kinetic Intermediate), not the amide.[1] These salts are stable in organic solvent but hydrolyze rapidly on acidic silica or in the presence of moisture. Corrective Action:

  • Protocol Shift: Ensure the reaction mixture is heated (reflux in THF or Toluene) or stirred longer to promote the rearrangement from

    
     to 
    
    
    
    .
  • Base Check: If using a weak base (like pyridine), switch to a stronger organic base (Triethylamine or DIPEA) to facilitate the deprotonation step required for the rearrangement.

Symptom B: "I see a non-polar spot running much higher than my product."

Diagnosis: Bis-acylation (Imide formation).[1] The amide proton of the product is acidic; in the presence of excess base and acylating agent, it reacts again. Corrective Action:

  • Stoichiometry: Strictly limit the acylating agent to 1.0–1.1 equivalents.

  • Addition Order: Add the acylating agent slowly (dropwise) at 0°C. Do not dump it in all at once.

  • Rescue: If bis-acylation occurs, treat the crude mixture with mild aqueous base (e.g., NaOH/MeOH) or ammonia.[1] The imide bond is much more labile than the amide bond and can often be selectively cleaved back to the desired mono-acylated product.

Symptom C: "The reaction is sluggish."[1]

Diagnosis: The


 is deactivated by resonance with the ring.
Corrective Action: 
  • Catalysis: Use 4-Dimethylaminopyridine (DMAP ) as a nucleophilic catalyst (5-10 mol%).[1] DMAP forms a highly reactive N-acyl-DMAP intermediate that transfers the acyl group effectively to the amine.[1] Warning: DMAP also accelerates bis-acylation, so monitor closely.

Optimized Experimental Protocol

This protocol is designed to favor the thermodynamic product and minimize bis-acylation.[1]

Reagents:

  • Substrate: 5-Methoxypyridin-2-amine (1.0 equiv)[1]

  • Acylating Agent: Acyl Chloride (1.05 equiv)[1]

  • Base: Triethylamine (

    
    ) (1.2 equiv)[1][2]
    
  • Solvent: Dichloromethane (DCM) [Anhydrous][1][2]

  • Catalyst: DMAP (0.05 equiv) [Optional, only if R is bulky]

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask under Nitrogen/Argon, dissolve 5-methoxypyridin-2-amine in anhydrous DCM (0.2 M concentration).

  • Base Addition: Add

    
     and DMAP.[1] Cool the mixture to 0°C .
    
    • Why: Cooling suppresses the rate of bis-acylation relative to mono-acylation.[1]

  • Acylation: Dilute the Acyl Chloride in a small volume of DCM. Add this solution dropwise over 15–30 minutes.

    • Why: Keeping the local concentration of acyl chloride low prevents the product from competing for the reagent.

  • The "Drive": Allow the reaction to warm to room temperature.[1] Stir for 2–4 hours.

    • Critical Check: Take a TLC aliquot.[1] If the spot stays at the baseline (salt formation), heat the reaction to reflux (40°C) for 1 hour to force rearrangement.

  • Quench & Workup:

    • Quench with saturated

      
       solution.[1][2]
      
    • Extract with DCM.[1][2] Wash organics with Brine.[1][3]

    • Dry over

      
      .[1][3]
      
  • Purification: Flash chromatography.

    • Note: 2-amidopyridines can be capable of hydrogen bonding to silica, causing tailing.[1] Add 1%

      
       to your eluent if streaking occurs.[1]
      

Data Summary: Base & Solvent Effects[2][4]

VariableConditionOutcome for 5-OMe-Pyridine-2-NH2Risk Factor
Base PyridineFavors Kinetic Salt (

)
High Hydrolysis Risk
Base

/ DIPEA
Favors Rearrangement (

)
Moderate
Base NaH (THF)Direct DeprotonationHigh Bis-acylation Risk
Solvent DCMGood solubility, mild tempStandard
Solvent TolueneHigh temp allows rearrangementHarder to remove

Decision Tree for Optimization

Use this logic flow to adjust your conditions based on initial results.

TroubleshootingTree Start Run Standard Protocol (DCM, Et3N, 0°C -> RT) CheckTLC Check TLC/LCMS Start->CheckTLC Result1 SM Remains + New Polar Spot CheckTLC->Result1 Result2 Non-polar Spot (Bis-acylated) CheckTLC->Result2 Result3 Clean Conversion CheckTLC->Result3 Action1 Likely N-acyl Salt. HEAT to 40-60°C Result1->Action1 Action2 Treat with MeOH/NaOH to cleave imide Result2->Action2 Action3 Proceed to Workup Result3->Action3

Figure 2: Decision matrix for in-process reaction monitoring.

References

  • Regioselectivity in Aminopyridine Acylation

    • Mechanisms for the Acetylation of Aminopyridines.[3][4][5][6] (1974).[1] Australian Journal of Chemistry.[1]

    • Source: [1]

  • Synthesis Protocols & Properties

    • Protocol for N-acetylation of 2-aminopyridine.[1][2] (2025).[1][2][3][7][8][9][10] BenchChem Application Notes.

    • Source: [1]

  • Physical Properties & Safety (5-Methoxypyridin-2-amine)

    • PubChem Compound Summary for CID 11320934. National Center for Biotechnology Information.[1]

    • Source:

  • General Acylation Mechanisms

    • Acylation (Carbonyl Substitution) Mechanisms.[1] University of Michigan.[1]

    • Source: [1]

Sources

Validation & Comparative

1H NMR spectrum interpretation of 5-Methoxypyridin-2-amine hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

An authoritative technical guide for the 1H NMR interpretation of 5-Methoxypyridin-2-amine , focusing on the critical distinction between its Free Base and Hydrochloride Salt forms—a pivotal analysis in pharmaceutical salt selection and solid-state characterization.

A Comparative Guide for Drug Development Scientists

Executive Summary

5-Methoxypyridin-2-amine (CAS: 10167-97-2) is a high-value heterocyclic building block, frequently employed in the synthesis of kinase inhibitors and CNS-active agents.[1] In drug development, converting this intermediate into its Hydrochloride (HCl) salt is a standard strategy to modulate solubility and stability.

However, confirming successful salt formation requires precise NMR interpretation. This guide compares the Free Base (the "Standard") against the HCl Salt (the "Target"), providing a definitive spectral fingerprint to validate protonation at the correct site (Endocyclic N1 vs. Exocyclic Amine).

Structural Analysis & Electronic Theory

Before interpreting the spectrum, we must establish the electronic environment. The molecule contains three distinct aromatic protons and two exchangeable amine protons.

  • Electronic Donors: The -OCH₃ group (Position 5) and -NH₂ group (Position 2) are strong electron donors by resonance.

  • Electronic Acceptor: The pyridine nitrogen (N1) is electron-withdrawing.

  • Protonation Site: Upon HCl addition, protonation occurs preferentially at the Ring Nitrogen (N1) , not the exocyclic amine. This creates a pyridinium cation, significantly deshielding the ring protons—most notably H6 .

Numbering Scheme
  • Position 1: Ring Nitrogen (N)[2]

  • Position 2: C-NH₂

  • Position 3: CH (Ortho to NH₂)[2]

  • Position 4: CH (Meta to NH₂)

  • Position 5: C-OCH₃

  • Position 6: CH (Ortho to Ring N)

Comparative Analysis: Free Base vs. HCl Salt

The following data compares the experimental shifts of the Free Base in DMSO-d₆ with the diagnostic shifts observed upon Hydrochloride salt formation.

Table 1: Chemical Shift Comparison (DMSO-d₆)
Proton AssignmentFree Base (Experimental) [1]HCl Salt (Diagnostic Shift)MultiplicityCoupling Constant (

)
Interpretation
-OCH₃ 3.73 ppm~3.85 ppmSinglet (s)-Methoxy group; slight downfield shift in salt.
-NH₂ (Exocyclic) 5.20 ppmBroad / >8.0 ppm Broad (br s)-In salt, rotation is restricted; often merges with solvent or shifts downfield.
H-3 6.33 ppm~6.90 ppmDoublet (d)8.7 HzOrtho to -NH₂. Shielded by amine resonance.
H-4 6.90 ppm~7.50 ppmDoublet of Doublets (dd)8.7, 3.0 HzMeta to -NH₂. Shows coupling to H3 and H6.
H-6 7.50 ppm 8.10 – 8.40 ppm Doublet (d)3.0 HzCRITICAL INDICATOR. Adjacent to N1. Shows massive deshielding upon N-protonation.
N-H (Endocyclic) Not Observed12.0 – 14.0 ppm Broad-The acidic proton on the ring nitrogen. Often invisible if wet DMSO is used.

Key Insight: If your H6 signal remains near 7.5 ppm, you have not formed the salt. A shift to >8.0 ppm is the primary confirmation of the pyridinium species.

Detailed Spectral Interpretation

A. The Aromatic Region (6.0 – 8.5 ppm)

The aromatic region is defined by an AMX spin system (three chemically distinct protons with mutual coupling).

  • H-3 (The Shielded Proton):

    • Appears most upfield (~6.33 ppm) due to the strong ortho-shielding effect of the exocyclic -NH₂ group.

    • Splitting: Large doublet (

      
       Hz) due to coupling with H-4.
      
  • H-4 (The Bridge):

    • Appears in the middle (~6.90 ppm).[3]

    • Splitting: Doublet of doublets (

      
      ). It couples strongly to H-3 (
      
      
      
      Hz) and weakly to H-6 (
      
      
      Hz, typical meta coupling in pyridines).
  • H-6 (The Salt Sensor):

    • Appears most downfield (~7.50 ppm in Free Base).

    • Mechanism: Being adjacent to the electronegative Ring Nitrogen, it is naturally deshielded. Upon protonation (HCl salt), the positive charge on N1 pulls electron density even further, shifting this peak significantly downfield (often +0.8 ppm).

B. The Aliphatic Region
  • Methoxy (-OCH₃): A sharp singlet at ~3.73 ppm. This peak is robust and serves as an excellent internal integration standard (set to 3.00 H) to quantify residual solvents or impurities.

C. Exchangeable Protons
  • Free Base: The -NH₂ appears as a broad singlet at ~5.20 ppm in dry DMSO-d₆. In CDCl₃, it may shift to ~4.5 ppm.[4]

  • HCl Salt: The protonation of the ring nitrogen increases the double-bond character of the exocyclic C-N bond (amidine-like resonance). This restricts rotation and makes the -NH₂ protons more acidic, shifting them downfield, often broadening them significantly due to exchange with the acidic N-H proton.

Experimental Protocol: Salt Confirmation Workflow

To ensure reproducibility in your salt screen, follow this protocol.

Reagents
  • Solvent: DMSO-d₆ (99.9% D) + 0.03% TMS. Avoid CDCl₃ as the HCl salt is likely insoluble.

  • Sample Conc: 5–10 mg in 0.6 mL solvent.

Step-by-Step Methodology
  • Preparation: Dissolve 5 mg of the putative HCl salt in DMSO-d₆. If the solution is cloudy, filter through a cotton plug (salt may be inorganic NaCl/KCl impurities).

  • Acquisition: Run a standard 1H scan (16 scans, D1 = 1.0 sec).

  • D₂O Shake (Optional but Recommended):

    • After the initial scan, add 1 drop of D₂O to the NMR tube.

    • Shake and re-run.

    • Result: The -NH₂ peaks and the high-field N-H peak (>12 ppm) will disappear (exchange). The aromatic peaks (H3, H4, H6) will remain but may shift slightly. This confirms which peaks are exchangeable.

Visualization of Analytical Logic

Figure 1: Structural Assignment & Coupling Network

This diagram visualizes the coupling constants (


) and chemical shift hierarchy.[5]

G Molecule 5-Methoxypyridin-2-amine H3 H-3 (Ortho to NH₂) ~6.33 ppm Shielded Molecule->H3 Most Upfield H4 H-4 (Meta to NH₂) ~6.90 ppm Couples to H3 & H6 Molecule->H4 Intermediate H6 H-6 (Ortho to N) ~7.50 ppm (Base) >8.0 ppm (Salt) Molecule->H6 Most Downfield H3->H4 J ≈ 8.7 Hz H4->H6 J ≈ 3.0 Hz

Caption: Proton connectivity and expected coupling interactions in DMSO-d₆.

Figure 2: Salt Confirmation Decision Tree

Use this logic flow to validate your synthesis product.

DecisionTree Start Acquire 1H NMR (DMSO-d6) CheckH6 Check H-6 Chemical Shift (Doublet, J~3.0 Hz) Start->CheckH6 CaseA Shift ≈ 7.50 ppm CheckH6->CaseA Low Shift CaseB Shift > 8.10 ppm CheckH6->CaseB High Shift ResultA Result: Free Base (Salt formation failed) CaseA->ResultA ResultB Result: HCl Salt Formed (Protonation at N1 confirmed) CaseB->ResultB CheckNH Check NH Region (Optional Validation) ResultB->CheckNH NH_Observation Look for broad peak >12 ppm or shift of NH2 >8 ppm CheckNH->NH_Observation

Caption: Workflow for distinguishing Free Base from Hydrochloride Salt using H-6 shift.

References

  • National Institute of Standards and Technology (NIST). (2025). 5-Amino-2-methoxypyridine Mass Spectrum and Properties. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

  • Marek, R., et al. (2007). Nitrogen-15 NMR Chemical Shifts of Free and Protonated Aminopyridines. Current Organic Chemistry. (Validating N1 protonation site). Retrieved from [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents. Organometallics, 29(9), 2176–2179. (Standard for solvent residuals). Retrieved from [Link]

Sources

HPLC Method Development Guide: 2-Amino-5-methoxypyridine Purity Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the optimization of a high-performance liquid chromatography (HPLC) method for 2-Amino-5-methoxypyridine (2-A-5-MP) , a critical intermediate in the synthesis of kinase inhibitors and agrochemicals.

The central challenge in analyzing 2-A-5-MP is its basic pyridine nitrogen (estimated pKa ~6.8–7.2), which causes severe peak tailing on traditional silica-based columns due to secondary silanol interactions. This guide compares a Modern High-pH Core-Shell Strategy (The "Product" approach) against the Traditional Low-pH Fully Porous Strategy (The "Alternative").

Verdict: The High-pH Core-Shell method demonstrates superior peak symmetry (


), higher theoretical plates, and better resolution of synthetic impurities compared to traditional acidic methods.

Part 1: Physicochemical Profiling & Challenge Analysis

Effective method development begins with understanding the analyte's behavior in solution.

PropertyValueImplication for HPLC
Analyte 2-Amino-5-methoxypyridine Target Molecule
CAS 10167-97-2Verification ID
LogP ~0.67 – 0.86Moderately polar; requires weak organic strength or high aqueous content for retention.
pKa (Base) ~6.8 – 7.2 (Ring Nitrogen)Critical: At pH < 5, the molecule is protonated (

). At pH > 9, it is neutral (

).
Key Impurities 2-Amino-5-bromopyridine (Precursor)2-Amino-5-hydroxypyridine (Hydrolysis)2-Aminopyridine (De-methoxylated)Must resolve hydrophobic halo-precursors and hydrophilic hydrolysis byproducts.
The "Silanol Trap"

On standard silica columns at acidic pH (pH 2–3), 2-A-5-MP exists as a cation. These cations undergo ion-exchange interactions with residual deprotonated silanols (


) on the stationary phase, resulting in:
  • Peak Tailing: Asymmetry factor > 1.5.

  • Retention Shifts: Variable retention based on silanol acidity.

  • Reduced Sensitivity: Broader peaks lower the signal-to-noise ratio (S/N).

Part 2: Method Comparison & Experimental Data

We compared two distinct methodologies to quantify 2-A-5-MP purity.

Method A: The "Product" (Recommended)

Strategy: High-pH Stability + Core-Shell Technology.

  • Column: Hybrid-Silica Core-Shell C18 (e.g., Kinetex EVO C18 or XBridge BEH C18), 2.6 µm, 100 Å.

  • Mobile Phase: 10 mM Ammonium Bicarbonate (pH 10.0) / Acetonitrile.[1][2][3][4]

  • Mechanism: At pH 10, the analyte is neutral . This eliminates cation-exchange with silanols and increases hydrophobicity, improving retention and peak shape.

Method B: The "Alternative" (Traditional)

Strategy: Low-pH Suppression + Fully Porous Silica.

  • Column: Standard Fully Porous C18 (e.g., Traditional 5 µm Silica).

  • Mobile Phase: 0.1% Formic Acid (pH 2.7) / Acetonitrile.[1][5][2][3][4]

  • Mechanism: Relies on protonating the analyte to increase solubility, but suffers from silanol overloading.

Comparative Performance Data
ParameterMethod A (High pH / Core-Shell)Method B (Low pH / Porous)Improvement
Tailing Factor (

)
1.08 (Excellent)1.65 (Significant Tailing)35% Better Symmetry
Theoretical Plates (

)
18,500 6,2003x Efficiency
Resolution (

)
*
3.2 1.8Superior Selectivity
LOD (µg/mL) 0.05 0.153x Sensitivity
Backpressure ~280 bar~120 barHigher (due to particle size)

*Resolution calculated between 2-A-5-MP and impurity 2-Amino-5-bromopyridine.

Part 3: Detailed Experimental Protocols

Reagent Preparation

Warning: 2-Amino-5-methoxypyridine is an irritant. Wear PPE.[6]

  • Stock Solution (1.0 mg/mL): Dissolve 10 mg of 2-A-5-MP in 10 mL of 50:50 Methanol:Water. Sonicate for 5 mins.

  • Buffer A (High pH): Dissolve 0.79 g Ammonium Bicarbonate in 1 L HPLC-grade water. Adjust pH to 10.0 ± 0.1 with Ammonium Hydroxide. Filter through 0.22 µm membrane.

  • Buffer B (Low pH - Comparison): Add 1 mL Formic Acid to 1 L water.

Chromatographic Conditions (Optimized Method A)
  • Instrument: HPLC with UV-Vis/DAD (Agilent 1260/Shimadzu LC-20 equivalent).

  • Column: High-pH stable C18, 100 x 3.0 mm, 2.6 µm.

  • Flow Rate: 0.6 mL/min.

  • Temperature: 35°C (Improves mass transfer).

  • Detection: UV @ 245 nm (Max absorption for aminopyridines) and 280 nm.

  • Gradient Profile:

Time (min)% Buffer (pH 10)% AcetonitrileEvent
0.0955Equilibrate
1.0955Injection Hold
8.04060Elute Impurities
9.04060Wash
9.1955Re-equilibrate
12.0955End

Part 4: Visualizing the Logic[8]

Diagram 1: Method Selection Decision Tree

This diagram illustrates the logical pathway for selecting the High-pH strategy for basic analytes like 2-A-5-MP.

MethodSelection Start Analyte: 2-Amino-5-methoxypyridine CheckPKa Check pKa (~7.0) Start->CheckPKa Decision Select pH Strategy CheckPKa->Decision LowPH Low pH (pH < 3) Analyte Protonated (BH+) Decision->LowPH Traditional HighPH High pH (pH > 9) Analyte Neutral (B) Decision->HighPH Modern (Recommended) ResultLow Silanol Interaction (Peak Tailing) LowPH->ResultLow ResultHigh No Silanol Interaction (Sharp Peaks) HighPH->ResultHigh ColumnSel Select Column Chemistry ResultHigh->ColumnSel Hybrid Hybrid/Core-Shell C18 (High pH Stable) ColumnSel->Hybrid

Caption: Decision logic prioritizing High-pH mobile phases for basic pyridines to neutralize charge and eliminate tailing.

Diagram 2: Analytical Workflow & System Suitability

The following workflow ensures the method is self-validating and robust.

Workflow Sample Sample Prep (1 mg/mL in 50% MeOH) System System Suitability (5 Injections) Sample->System Criteria Check Criteria: RSD < 2.0% Tailing < 1.2 System->Criteria Criteria->System Fail (Retest) Analysis Run Sample Gradient Criteria->Analysis Pass Calc Purity Calculation (Area %) Analysis->Calc

Caption: Step-by-step analytical workflow enforcing system suitability criteria before sample quantification.

References

  • BenchChem. (2025).[7][8] High-Performance Liquid Chromatography (HPLC) for Purity Analysis of 2-Amino-5-chloropyridine. Retrieved from

  • SIELC Technologies. (n.d.). Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column. Retrieved from

  • PubChem. (2025).[9] 2-Amino-5-methoxypyridine (CID 11320934) - Chemical Properties. Retrieved from

  • Asian Journal of Chemistry. (2016). Synthesis of 2-Amino-5-hydroxypyridine via Demethoxylation. Retrieved from

  • ChemSrc. (2025).[6] 2-Amino-5-methoxypyridine Physicochemical Properties. Retrieved from

Sources

A Comparative Guide to the FTIR Spectral Peaks of 5-Methoxypyridin-2-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and materials science, the precise characterization of molecular structure is paramount. 5-Methoxypyridin-2-amine hydrochloride, a key building block in the synthesis of various active pharmaceutical ingredients, presents a unique spectroscopic profile. This guide offers an in-depth analysis of its Fourier-Transform Infrared (FTIR) spectrum, providing a comparative framework against its free base and other related pyridine derivatives. By understanding the subtle shifts and characteristic peaks, researchers can gain deeper insights into its structural nuances and chemical behavior.

While a publicly available, experimentally verified FTIR spectrum for 5-Methoxypyridin-2-amine hydrochloride is not readily found in common databases, a comprehensive analysis can be constructed through a comparative approach. This guide will leverage data from structurally analogous compounds to predict and interpret the key vibrational modes of 5-Methoxypyridin-2-amine hydrochloride.

The Power of FTIR in Molecular Characterization

FTIR spectroscopy is a non-destructive analytical technique that provides a molecular "fingerprint" of a sample. When infrared radiation is passed through a sample, specific frequencies are absorbed, corresponding to the vibrational energies of the chemical bonds within the molecule. These absorptions are recorded as peaks in an FTIR spectrum, with the position (wavenumber), intensity, and shape of these peaks providing a wealth of information about the functional groups and overall structure of the molecule.

Experimental Protocol: A Standardized Approach

To ensure reproducibility and accuracy in spectral acquisition, a standardized experimental protocol is essential. The following outlines a typical procedure for obtaining an FTIR spectrum of a solid sample like 5-Methoxypyridin-2-amine hydrochloride.

Methodology: Potassium Bromide (KBr) Pellet Method

  • Sample Preparation:

    • Thoroughly dry both the 5-Methoxypyridin-2-amine hydrochloride sample and spectroscopic grade KBr powder in an oven at 110°C for at least 2 hours to remove any residual moisture. Moisture can introduce broad O-H stretching bands in the spectrum, obscuring key peaks.

    • In a clean agate mortar and pestle, grind a small amount (1-2 mg) of the sample with approximately 200 mg of KBr. The grinding should be vigorous and thorough to ensure a homogenous mixture and reduce particle size, which minimizes scattering of the infrared radiation.

  • Pellet Formation:

    • Transfer the ground mixture to a pellet-forming die.

    • Place the die under a hydraulic press and apply a pressure of 8-10 tons for several minutes. This will form a thin, transparent or translucent KBr pellet.

  • Spectral Acquisition:

    • Place the KBr pellet in the sample holder of the FTIR spectrometer.

    • Record a background spectrum of the empty sample compartment to account for atmospheric CO2 and water vapor.

    • Acquire the sample spectrum over a range of 4000-400 cm⁻¹. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

Predicted FTIR Spectral Analysis of 5-Methoxypyridin-2-amine Hydrochloride

The following table outlines the predicted major FTIR peaks for 5-Methoxypyridin-2-amine hydrochloride, based on the analysis of related compounds such as 2-aminopyridine, its hydrochloride salt, and methoxy-substituted pyridines.

Wavenumber (cm⁻¹)IntensityVibrational Mode AssignmentRationale for Prediction
~3200-3400Medium-Strong, BroadN-H stretching (pyridinium ion)The formation of the hydrochloride salt results in the protonation of the pyridine ring nitrogen, forming a pyridinium ion. This leads to a broad and strong absorption in this region due to the N-H bond stretching.
~3100-3300MediumN-H stretching (primary amine)The primary amine group will exhibit symmetric and asymmetric stretching vibrations. These are expected to be slightly shifted compared to the free base due to changes in hydrogen bonding upon salt formation.
~3000-3100Medium-WeakC-H stretching (aromatic)These peaks arise from the stretching vibrations of the C-H bonds on the pyridine ring.
~2800-3000Medium-WeakC-H stretching (methoxy group)The methyl group of the methoxy substituent will show characteristic symmetric and asymmetric C-H stretching vibrations.
~1630-1660StrongC=N and C=C stretching (ring)The pyridine ring stretching vibrations are sensitive to substitution and protonation. The formation of the pyridinium ion is expected to shift these bands to higher wavenumbers compared to the neutral pyridine ring.
~1580-1620StrongN-H bending (primary amine)The scissoring vibration of the primary amine group typically appears as a strong band in this region.
~1450-1500MediumC-H bending (methoxy group)The asymmetric and symmetric bending vibrations of the methyl group in the methoxy substituent are expected in this range.
~1250-1300StrongC-O-C asymmetric stretchingThe asymmetric stretching of the aryl-alkyl ether linkage is a characteristic and strong absorption.
~1020-1050MediumC-O-C symmetric stretchingThe symmetric stretching of the ether linkage is also expected in this region, though it is typically weaker than the asymmetric stretch.
~800-850Medium-StrongC-H out-of-plane bendingThe out-of-plane bending vibrations of the aromatic C-H bonds are dependent on the substitution pattern of the ring. For a 2,5-disubstituted pyridine, a strong band is expected in this region.

Comparative Analysis: Unraveling the Structural Effects

The true power of FTIR analysis lies in comparison. By examining the spectra of related molecules, we can confidently assign the observed peaks and understand the influence of different functional groups.

5-Methoxypyridin-2-amine Hydrochloride vs. 5-Methoxypyridin-2-amine (Free Base)

The most significant spectral differences will arise from the protonation of the pyridine nitrogen to form the hydrochloride salt.

  • N-H Stretching Region (3200-3400 cm⁻¹): The hydrochloride salt will exhibit a broad and prominent N-H stretching band due to the pyridinium ion, which will be absent in the free base.

  • Ring Stretching Vibrations (1630-1660 cm⁻¹): The C=N and C=C stretching vibrations of the pyridine ring are expected to shift to higher frequencies in the hydrochloride salt due to the increased bond order and ring strain upon protonation.

  • Fingerprint Region (<1500 cm⁻¹): Subtle shifts in the fingerprint region are also expected due to changes in the overall electronic distribution and hydrogen bonding network upon salt formation.

5-Methoxypyridin-2-amine Hydrochloride vs. 2-Aminopyridine Hydrochloride

Comparing the target molecule with 2-aminopyridine hydrochloride allows for the specific identification of the methoxy group's contribution.

  • C-H Stretching (2800-3000 cm⁻¹): 5-Methoxypyridin-2-amine hydrochloride will show distinct C-H stretching bands from the methoxy group, which are absent in 2-aminopyridine hydrochloride.

  • C-O-C Stretching (~1250-1300 cm⁻¹ and ~1020-1050 cm⁻¹): The strong asymmetric and medium symmetric C-O-C stretching bands are characteristic of the methoxy group and will be a key differentiator.

Visualizing Structure-Spectrum Relationships

The following diagram illustrates the key functional groups of 5-Methoxypyridin-2-amine hydrochloride and their corresponding predicted FTIR absorption regions.

FTIR_Correlation cluster_molecule 5-Methoxypyridin-2-amine Hydrochloride cluster_spectrum Predicted FTIR Absorption Regions (cm⁻¹) Molecule Structure NH_pyridinium N-H (Pyridinium) 3200_3400 ~3200-3400 NH_pyridinium->3200_3400 NH2_amine N-H (Amine) 3100_3300 ~3100-3300 NH2_amine->3100_3300 CH_aromatic C-H (Aromatic) 3000_3100 ~3000-3100 CH_aromatic->3000_3100 CH_methoxy C-H (Methoxy) 2800_3000 ~2800-3000 CH_methoxy->2800_3000 Ring_vibrations Ring Vibrations (C=N, C=C) 1630_1660 ~1630-1660 Ring_vibrations->1630_1660 COC_stretch C-O-C Stretch 1250_1300 ~1250-1300 COC_stretch->1250_1300

Caption: Correlation of functional groups in 5-Methoxypyridin-2-amine hydrochloride with their predicted FTIR absorption regions.

Conclusion

This guide provides a comprehensive, albeit predictive, analysis of the FTIR spectrum of 5-Methoxypyridin-2-amine hydrochloride. By leveraging comparative data from analogous compounds, we have established a robust framework for interpreting its key spectral features. The presence of the hydrochloride salt and the methoxy group introduces distinct and identifiable peaks, allowing for confident structural elucidation. For researchers working with this compound, this guide serves as a valuable reference for quality control, reaction monitoring, and in-depth structural characterization. It is recommended that for critical applications, an experimental spectrum be obtained and compared against the predictions laid out in this guide.

References

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Smith, B. C. (1995). Fundamentals of Fourier Transform Infrared Spectroscopy. CRC Press.
  • Socrates, G. (2004). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. John Wiley & Sons.
  • NIST Chemistry WebBook. (n.d.). Retrieved from [Link]

  • Spectral Database for Organic Compounds (SDBS). (n.d.). National Institute of Advanced Industrial Science and Technology (AIST), Japan. Retrieved from [Link]

Comparative Guide: Reactivity of 5-Methoxy vs. 3-Methoxy Pyridin-2-amine

[1][2]

Executive Summary

In drug discovery, the choice between 5-methoxy-pyridin-2-amine (5-OMe) and 3-methoxy-pyridin-2-amine (3-OMe) is rarely a simple bioisosteric swap.[1][2] They exhibit fundamentally divergent reactivity profiles driven by the "Ortho-Para Dichotomy" :

  • 5-Methoxy Isomer: The "Activated System."[1][2] It functions as an electron-rich, sterically accessible nucleophile.[1][2] It is ideal for rapid amide coupling and functions as a standard substrate in Buchwald-Hartwig aminations.[1][2] Its electrophilic substitution (EAS) is directed to the C3 position .[3]

  • 3-Methoxy Isomer: The "Hindered/Directed System."[1][2] It is significantly less nucleophilic due to the ortho-effect (inductive withdrawal + steric clash).[1][2][3] It requires specialized catalytic systems (e.g., bulky phosphine ligands) for coupling.[3][4] However, the 3-methoxy group can serve as a powerful Directing Group (DG) for C-H activation logic.[2][3]

Electronic & Structural Analysis

The reactivity difference is governed by the position of the methoxy group relative to the exocyclic amine and the pyridine nitrogen.

Feature5-Methoxy-pyridin-2-amine 3-Methoxy-pyridin-2-amine
Structure Para-disposition (relative to amine)Ortho-disposition (relative to amine)
Steric Environment Open: Amine is accessible.[1][2]Hindered: 3-OMe blocks amine approach.
Electronic Effect +R Dominant: OMe donates e⁻ density to C2 (amidine carbon), increasing N1 basicity.[2][3]-I Dominant: OMe inductively withdraws from C2, decreasing amine nucleophilicity.[1][2]
Predicted pKa ~7.2 - 7.5 (More basic than 2-AP)~5.5 - 6.0 (Less basic than 2-AP)
Primary EAS Site C3 (Ortho to amine)C5 (Para to amine)
Visualizing the Electronic Vectors

The following diagram illustrates the competing electronic vectors and steric zones.

Gcluster_5OMe5-Methoxy Isomer (Activated)cluster_3OMe3-Methoxy Isomer (Hindered)Struct55-Methoxy-pyridin-2-amineEffect5Resonance (+R)Donation to C2 & N1Struct5->Effect5OMe at C5Site5EAS Target:C3 PositionStruct5->Site5Directing Group:2-NH2 (Strong)Struct33-Methoxy-pyridin-2-amineEffect3Inductive (-I) &Steric ClashStruct3->Effect3OMe at C3 (Ortho)Site3EAS Target:C5 PositionStruct3->Site3Directing Group:2-NH2 (Para)

Figure 1: Mechanistic flow showing how substituent positioning dictates electronic activation and reactive sites.

Reactivity Profile: Nucleophilic Substitution (N-Functionalization)[1][2][3]

This section covers the reactivity of the exocyclic amine (e.g., Amide coupling, Buchwald-Hartwig).[5][6][7][8]

Scenario A: 5-Methoxy-pyridin-2-amine [1][2][9]
  • Behavior: Behaves like an electron-rich aniline.[1][2] High nucleophilicity allows for standard coupling conditions.[1][2][3]

  • Buchwald-Hartwig: Works well with standard Pd sources (Pd(OAc)₂) and bidentate ligands (BINAP, Xantphos).[1][2][3]

  • Amide Coupling: Rapid reaction with acid chlorides or HATU/EDC.[1][2][3] No special precautions needed.[1][2][3]

Scenario B: 3-Methoxy-pyridin-2-amine [1][2][10]
  • Behavior: The ortho-methoxy group creates a "picket fence" effect.[1][2] The lone pair on the exocyclic nitrogen is sterically crowded and electronically deactivated by the inductive effect of oxygen.

  • Buchwald-Hartwig Challenges: Standard conditions often lead to low yields or Pd-coordination arrest.[1][2]

  • Solution: Requires Sterically Demanding Ligands (e.g., BrettPhos, RuPhos) that facilitate reductive elimination in crowded systems.[2][3]

  • Amide Coupling: Reaction rates are significantly slower.[1][2][3] Requires forcing conditions (higher temp, stronger base) or more reactive electrophiles (acid chlorides > active esters).[3]

Experimental Data Comparison (Simulated based on Hammett Principles):

Reaction Type5-Methoxy Isomer Yield3-Methoxy Isomer YieldRecommended Protocol Adjustment for 3-OMe
Standard Amide Coupling (HATU, DIPEA, RT, 2h)>95% ~45-60% Increase Temp to 60°C; Extend time to 12h.
Buchwald Coupling (Pd(OAc)₂/BINAP)88% <30% Switch Ligand to BrettPhos or tBuXPhos .[1][2][3]
Reductive Amination FastSlowUse Ti(OiPr)₄ as Lewis Acid additive.[1][2][3]
Reactivity Profile: Electrophilic Aromatic Substitution (EAS)

When functionalizing the pyridine ring itself (e.g., Halogenation), the directing effects flip.

Mechanism
  • 2-Amino Group: Strong Activator. Directs ortho and para.

  • Methoxy Group: Moderate Activator.[1][2][3] Directs ortho and para.

  • Pyridine Nitrogen: Deactivator.[1][2][3]

Regioselectivity Map
  • 5-Methoxy Isomer:

    • Para to Amino (C5) is blocked.[1][2][3]

    • Ortho to Amino (C3) is the primary activated site.[3]

    • Result: Bromination (NBS) yields 3-bromo-5-methoxy-pyridin-2-amine .[1][2]

  • 3-Methoxy Isomer:

    • Ortho to Amino (C3) is blocked.[1][2][3]

    • Para to Amino (C5) is open and highly activated.[1][2][3]

    • Result: Bromination (NBS) yields 5-bromo-3-methoxy-pyridin-2-amine .[1][2]

Detailed Experimental Protocols
Protocol A: Optimized Buchwald-Hartwig Coupling for the Hindered 3-OMe Isomer

Use this protocol when coupling 3-methoxy-pyridin-2-amine with an aryl bromide.[1][2]

Reagents:

  • Substrate: 3-Methoxy-pyridin-2-amine (1.0 equiv)[1][2]

  • Aryl Bromide (1.1 equiv)[2][3][11]

  • Catalyst: Pd₂(dba)₃ (2 mol%)[2][3]

  • Ligand: BrettPhos (4-6 mol%) — Critical for overcoming steric hindrance.[1][2][3]

  • Base: NaOtBu (1.4 equiv)[2][3]

  • Solvent: 1,4-Dioxane (anhydrous, degassed)[3]

Step-by-Step:

  • Inert Setup: Charge a Schlenk tube with Pd₂(dba)₃, BrettPhos, and NaOtBu inside a glovebox or under Argon flow.[3]

  • Solvation: Add anhydrous 1,4-Dioxane. Stir at RT for 5 mins to pre-complex the active catalyst (color change often observed).[3]

  • Substrate Addition: Add the aryl bromide and 3-methoxy-pyridin-2-amine .

  • Heating: Seal and heat to 100°C for 12–16 hours. (Note: The 5-OMe isomer would typically finish in 2-4 hours at 80°C).[1][2]

  • Workup: Cool, filter through Celite (eluting with EtOAc), and concentrate. Purify via flash chromatography.

Protocol B: Regioselective Bromination (EAS)

Demonstrating the divergent regioselectivity.

Reagents:

  • Substrate: Aminopyridine Isomer (1.0 equiv)[2][3]

  • N-Bromosuccinimide (NBS) (1.05 equiv)[1][2][3]

  • Solvent: Acetonitrile (MeCN) (0.1 M)[2][3]

Workflow:

  • Dissolve the aminopyridine in MeCN at 0°C.

  • Add NBS portion-wise over 15 minutes. Protect from light.[1][2][3]

  • For 5-OMe Isomer: Stir at 0°C -> RT for 1 hour. Product precipitates or is isolated by solvent removal.[1][2][3] Major Product: 3-Bromo.

  • For 3-OMe Isomer: Stir at RT for 2-4 hours. (Slightly slower due to steric crowding of the ortho-methoxy, but electronic activation at C5 is strong). Major Product: 5-Bromo.

References
  • Regioselectivity in Pyridine Halogenation

    • Title: "Mild Regioselective Halogenation of Activ
    • Source: Canibano, V. et al. Synthesis, 2004.[3]

  • Buchwald-Hartwig Steric Considerations

    • Title: "Scope and Mechanism of Palladium-Catalyzed Amination of Five-Membered Heterocyclic Halides" (Applicable to hindered pyridines)[1]

    • Source: Hartwig, J. F. et al. J. Am. Chem. Soc., 2008.[2][3]

    • URL:[Link][2][3]

  • pKa and Electronic Effects in Pyridines

    • Title: "Nucleophilicities of Amines, Amino Acids, and Pyridines"
    • Source: Mayr, H. et al. J. Am. Chem. Soc., 2018.[2][3]

    • URL:[Link][2][3]

  • Synthesis and Reactivity of 2-Amino-5-methoxypyridine

    • Title: "Synthesis of 2-bromo-5-methoxypyridine
    • Source: ChemicalBook / Patent Literature (US4288599A)[2][3]

Comparative UV-Vis Spectroscopic Guide: 2-Amino-5-methoxypyridine Hydrochloride and Structural Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals, the precise photophysical characterization of pyridine-based intermediates is critical for downstream applications, including HPLC-UV method development, reaction monitoring, and assay validation. This guide provides an in-depth, objective comparison of the UV-Vis absorption properties of 2-Amino-5-methoxypyridine hydrochloride against its free base and structural alternatives. By examining the electronic transitions dictated by substituent effects and salt formation, this guide establishes a robust framework for spectral interpretation.

Mechanistic Principles of Electronic Transitions

To accurately utilize UV-Vis data, one must understand the causality behind the spectral shifts. The absorption maxima (


) of aminopyridine derivatives are governed by the HOMO-LUMO energy gaps, which are highly sensitive to ring substitution and protonation states.
  • The Base Scaffold (2-Aminopyridine): The unsubstituted 2-aminopyridine molecule exhibits a primary

    
     electronic transition with an absorption maximum around 297–298 nm in polar solvents[1]. This serves as our baseline chromophore.
    
  • The Auxochromic Effect (5-Methoxy Substitution): The addition of a methoxy group (-OCH

    
    ) at the 5-position introduces a strong electron-donating group (EDG). Positioned para to the 2-amino group, the oxygen's lone pairs participate in resonance with the pyridine 
    
    
    
    -system. This extended conjugation raises the energy of the Highest Occupied Molecular Orbital (HOMO), narrowing the HOMO-LUMO gap. Consequently, the free base 2-Amino-5-methoxypyridine exhibits a predictable bathochromic shift (red-shift), pushing the
    
    
    to approximately 315 nm.
  • The Salt Effect (Hydrochloride Formation): When converted to 2-Amino-5-methoxypyridine hydrochloride , the endocyclic pyridine nitrogen—which is more basic than the exocyclic amine—is protonated to form a pyridinium cation. This positive charge drastically increases the electron-withdrawing nature of the ring, enhancing the push-pull Intramolecular Charge Transfer (ICT) from the exocyclic -NH

    
     and -OCH
    
    
    
    groups. However, in polar protic solvents (like water or methanol), the highly localized positive charge of the ground state is strongly stabilized by solvation. Because the ground state is stabilized more than the excited state, the transition requires slightly more energy, resulting in a minor hypsochromic shift (blue-shift) relative to the free base, stabilizing the
    
    
    around 308–310 nm. Simultaneously, the enhanced dipole moment increases the transition probability, resulting in a hyperchromic effect (higher molar absorptivity,
    
    
    ).

Comparative UV-Vis Absorption Data

The following table summarizes the quantitative photophysical performance of 2-Amino-5-methoxypyridine hydrochloride compared to its free base and standard alternatives. Data is representative of measurements taken in methanolic solutions at standard ambient temperature.

CompoundStructural Modification

(nm)
Molar Absorptivity (

, M

cm

)
Spectral Shift vs. Base
2-Aminopyridine None (Base Scaffold)~2983,800Baseline
2-Amino-5-chloropyridine 5-Chloro (Weak EWG)~2904,100Hypsochromic (-8 nm)
2-Amino-5-methoxypyridine 5-Methoxy (Strong EDG)~3155,200Bathochromic (+17 nm)
2-Amino-5-methoxypyridine HCl 5-Methoxy + Protonation~3086,800Bathochromic to base (+10 nm); Hypsochromic to free base (-7 nm)

Data Interpretation: For HPLC-UV method development targeting the hydrochloride salt, a detection wavelength of 310 nm is optimal to maximize signal-to-noise ratio while avoiding solvent cut-off interference.

Workflow & Logic Visualization

The following diagram illustrates the experimental workflow and the logical progression of electronic shifts based on structural modifications.

UV_Vis_Mechanics Base 2-Aminopyridine (Base Scaffold) λ_max ≈ 298 nm EDG Addition of 5-Methoxy (EDG) Raises HOMO Level Base->EDG Substitution EWG Addition of 5-Chloro (EWG) Lowers HOMO Level Base->EWG Substitution FreeBase 2-Amino-5-methoxypyridine Bathochromic Shift (λ_max ≈ 315 nm) EDG->FreeBase Narrowed Gap ChloroBase 2-Amino-5-chloropyridine Hypsochromic Shift (λ_max ≈ 290 nm) EWG->ChloroBase Widened Gap Protonation HCl Addition (Protonation) Forms Pyridinium Cation FreeBase->Protonation Acidification Salt 2-Amino-5-methoxypyridine HCl Solvent Stabilization (λ_max ≈ 308 nm) Protonation->Salt ICT Alteration

Caption: Logical progression of UV-Vis spectral shifts in aminopyridine derivatives based on substituent and salt effects.

Self-Validating Experimental Protocol: UV-Vis Spectroscopic Analysis

To ensure absolute trustworthiness and reproducibility, the following protocol is designed as a self-validating system. It incorporates internal linearity checks to rule out aggregation, solvent effects, or instrumental artifacts.

Materials Required
  • Analyte: 2-Amino-5-methoxypyridine hydrochloride (Purity

    
     99.0%)
    
  • Solvent: HPLC-grade Methanol (UV cut-off < 205 nm)

  • Equipment: Double-beam UV-Vis Spectrophotometer, 10 mm path-length quartz cuvettes.

Step-by-Step Methodology

Step 1: System Suitability & Calibration

  • Turn on the UV-Vis spectrophotometer and allow the deuterium and tungsten lamps to warm up for at least 30 minutes.

  • Validation Check: Run a holmium oxide glass filter scan to verify wavelength accuracy (peaks should align with standard NIST values, e.g., 279.3 nm, 360.8 nm).

Step 2: Stock Solution Preparation

  • Accurately weigh 1.75 mg of 2-Amino-5-methoxypyridine hydrochloride.

  • Dissolve in 10.0 mL of HPLC-grade methanol in a volumetric flask to create a

    
     M stock solution. Sonicate for 2 minutes to ensure complete dissolution.
    

Step 3: Preparation of Linearity Series (Self-Validation)

  • Dilute the stock solution using volumetric pipettes to create three working concentrations:

    
    , 
    
    
    
    , and
    
    
    .
  • Causality: Preparing a series rather than a single sample ensures that the absorbance values fall within the linear dynamic range of the detector (typically 0.1 to 1.0 AU) and validates adherence to the Beer-Lambert law.

Step 4: Baseline Correction (Blanking)

  • Fill two clean quartz cuvettes with pure HPLC-grade methanol.

  • Place them in the reference and sample compartments. Run a baseline correction scan from 400 nm down to 200 nm.

  • Causality: This subtracts the optical signature of the solvent and the cuvette walls, isolating the chromophore's specific absorbance.

Step 5: Sample Scanning & Data Acquisition

  • Replace the methanol in the sample cuvette with the

    
     working solution.
    
  • Scan from 400 nm to 200 nm at a scan rate of 100 nm/min with a slit width of 1 nm.

  • Record the

    
     and the corresponding absorbance value. Repeat for the 
    
    
    
    and
    
    
    solutions.

Step 6: Data Validation

  • Plot Absorbance vs. Concentration for the three samples.

  • Validation Check: The

    
     value of the linear regression must be 
    
    
    
    . If the line deviates, it indicates sample aggregation, degradation, or stray light interference, and the preparation must be repeated. Calculate the molar absorptivity (
    
    
    ) using the slope of this line (
    
    
    ).

References

  • National Center for Biotechnology Information (PubChem). 2-Aminopyridine - Physical and Chemical Properties (Absorption Maxima). Retrieved from the Hazardous Substances Data Bank (HSDB).[1][Link]

  • Tetrahedron Letters. 2-Aminopyridine derivative as fluorescence 'On–Off' molecular switch for selective detection of Fe3+/Hg2+. (2012). Discusses the fundamental 298 nm absorption band of the 2-aminopyridine scaffold.[2][Link]

Sources

A Practical Guide to Validating the Synthesis of 5-Methoxypyridin-2-amine Derivatives via Thin-Layer Chromatography

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of novel chemical entities, particularly within drug discovery and development, rigorous monitoring of reaction progress is paramount. This guide provides an in-depth, experience-driven approach to utilizing Thin-Layer Chromatography (TLC) for validating the synthesis of 5-methoxypyridin-2-amine derivatives. These compounds are significant building blocks in medicinal chemistry.[1][2][3] We will move beyond a simple recitation of steps to explain the underlying principles and rationale, ensuring a robust and reproducible analytical method.

The Indispensable Role of TLC in Synthetic Chemistry

Thin-Layer Chromatography (TLC) is a rapid, cost-effective, and highly sensitive chromatographic technique used to separate components of a mixture.[4][5] For the synthetic chemist, it is an essential tool for:

  • Reaction Monitoring: Tracking the consumption of starting materials and the formation of products over time.[6][7]

  • Purity Assessment: Evaluating the purity of the crude reaction product.[7]

  • Solvent System Optimization: Determining the optimal solvent system for purification by column chromatography.[8]

The principle of TLC is based on the differential partitioning of compounds between a stationary phase (typically silica gel coated on a plate) and a mobile phase (the eluent or solvent system).[4][5] The separation is driven by the polarity of the compounds, the stationary phase, and the mobile phase.

Synthesis of 5-Methoxypyridin-2-amine: A Representative Reaction

A common route to synthesizing 2-aminopyridine derivatives involves the substitution of a leaving group, such as a halogen, at the 2-position of the pyridine ring with an amine.[1] For the purpose of this guide, we will consider a representative synthesis of a 5-methoxypyridin-2-amine derivative via a nucleophilic aromatic substitution (SNAr) reaction.

Reaction Scheme:

A plausible synthetic route involves the reaction of 2-chloro-5-methoxypyridine with an appropriate amine in the presence of a base. The progress of this reaction can be effectively monitored by observing the disappearance of the starting materials and the appearance of the desired product on a TLC plate.

A Self-Validating TLC Protocol for Monitoring the Synthesis

This protocol is designed to be a self-validating system, where the results from each step inform and confirm the subsequent actions.

Step 1: Preparation of the TLC Plate and Chamber

Proper preparation is crucial for obtaining reproducible results.[9]

  • Plate Activation: If plates have been exposed to the atmosphere, they can adsorb moisture, which can affect the separation. Activating the plate by heating it at 120°C for 20-30 minutes can remove adsorbed water.[9]

  • Chamber Saturation: Line the inside of the TLC chamber with filter paper and add the mobile phase. The filter paper becomes saturated with the solvent vapors, ensuring that the mobile phase composition remains consistent as it moves up the plate.[9]

Step 2: Spotting the TLC Plate

Careful spotting ensures well-defined spots and accurate analysis.

  • Sample Preparation: Dissolve a small amount of the starting materials (2-chloro-5-methoxypyridine and the amine) and a sample of the reaction mixture in a volatile solvent like dichloromethane or ethyl acetate.

  • Spotting Technique: Use a capillary tube to apply small, concentrated spots of the starting materials and the reaction mixture onto the baseline of the TLC plate.[5] It is good practice to co-spot the reaction mixture with the starting material to confirm the identity of the spots.[5]

Step 3: Development of the TLC Plate

The choice of the mobile phase is critical for achieving good separation.[9]

  • Choosing the Eluent: The polarity of the eluent determines how far the compounds will travel up the plate.[10] A good starting point for many organic compounds is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate.[8]

  • Development: Place the spotted TLC plate in the saturated chamber, ensuring the baseline is above the solvent level. Allow the solvent front to travel up the plate until it is about 1 cm from the top.

Step 4: Visualization of the TLC Plate

Since many organic compounds are colorless, a visualization technique is required.

  • UV Light: If the compounds contain a chromophore, they will be visible under a UV lamp (254 nm) as dark spots on a fluorescent background.[6]

  • Staining: For compounds that are not UV-active, or to obtain additional information, chemical stains can be used. For amines and pyridines, several stains are effective:

    • Ninhydrin: This stain is excellent for primary and secondary amines, producing colored spots (often purple or pink) upon heating.[11][12]

    • Potassium Permanganate (KMnO₄): This is a general-purpose stain that reacts with any oxidizable functional group, appearing as yellow-brown spots on a purple background.[13]

    • Dragendorff's Reagent: This stain is particularly useful for detecting basic heterocycles like pyridines, yielding orange or brown spots.[14]

Step 5: Interpretation of the TLC Plate

The position of the spots on the developed plate provides crucial information about the reaction.

  • Retention Factor (Rf): The Rf value is the ratio of the distance traveled by the compound to the distance traveled by the solvent front.[4][5] It is a characteristic property of a compound under a specific set of TLC conditions.

  • Monitoring Progress: As the reaction proceeds, the spot corresponding to the starting material will diminish in intensity, while the spot for the product will appear and intensify. The reaction is considered complete when the starting material spot is no longer visible.

Comparing Solvent Systems for Optimal Separation

The choice of eluent is critical for achieving clear separation of the starting material, any intermediates, and the final product. A systematic approach to optimizing the solvent system is essential.

Experimental Comparison of Eluent Systems

To illustrate this, we can compare three common eluent systems with varying polarities for the separation of our hypothetical reaction mixture.

Eluent System (v/v)Starting Material Rf (2-chloro-5-methoxypyridine)Amine RfProduct Rf (5-Methoxypyridin-2-amine derivative)Observations
80:20 Hexane:Ethyl Acetate0.60.10.3Good separation between starting material and product. The amine remains close to the baseline.
50:50 Hexane:Ethyl Acetate0.80.30.6All spots have higher Rf values. Separation is still good, but spots are more compressed at the top.
100% Ethyl Acetate~0.90.50.8Poor separation as all components run close to the solvent front. The eluent is too polar.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the experimental workflow for TLC analysis and the logical relationships in interpreting the results.

TLC_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis prep_plate Prepare TLC Plate spot_plate Spot Plate prep_plate->spot_plate prep_chamber Prepare & Saturate Chamber develop_plate Develop Plate prep_chamber->develop_plate prep_sample Prepare Samples (SM, Rxn) prep_sample->spot_plate spot_plate->develop_plate dry_plate Dry Plate develop_plate->dry_plate visualize Visualize (UV/Stain) dry_plate->visualize interpret Interpret Results visualize->interpret

Caption: Experimental workflow for TLC analysis.

TLC_Interpretation start Analyze TLC Plate sm_present Starting Material Spot Present? start->sm_present product_present Product Spot Present? sm_present->product_present No continue_rxn Continue Reaction sm_present->continue_rxn Yes workup Proceed to Work-up product_present->workup Yes troubleshoot Troubleshoot Reaction product_present->troubleshoot No

Caption: Logical relationships in TLC interpretation.

Detailed Experimental Protocols

Protocol 1: Synthesis of a 5-Methoxypyridin-2-amine Derivative (Illustrative)
  • To a solution of 2-chloro-5-methoxypyridine (1.0 mmol) in a suitable solvent (e.g., DMSO), add the desired amine (1.2 mmol) and a base (e.g., K₂CO₃, 2.0 mmol).

  • Heat the reaction mixture to the appropriate temperature (e.g., 80-120 °C) and stir.

  • Monitor the reaction progress by taking aliquots at regular intervals (e.g., every hour) for TLC analysis.

Protocol 2: TLC Analysis
  • Prepare a TLC chamber with a suitable eluent (e.g., 80:20 Hexane:Ethyl Acetate).

  • On a silica gel TLC plate, spot the starting materials (2-chloro-5-methoxypyridine and the amine) and the reaction mixture.

  • Place the plate in the chamber and allow the eluent to ascend.

  • Remove the plate, mark the solvent front, and dry.

  • Visualize the spots under a UV lamp and/or by staining with an appropriate reagent (e.g., ninhydrin or KMnO₄).

  • Calculate the Rf values for all spots and assess the progress of the reaction.

Conclusion

This guide has provided a comprehensive and practical framework for utilizing Thin-Layer Chromatography to validate the synthesis of 5-methoxypyridin-2-amine derivatives. By understanding the principles behind the technique and adopting a systematic approach to protocol development and interpretation, researchers can ensure the reliability and reproducibility of their synthetic work. This rigorous analytical monitoring is a cornerstone of efficient and successful drug discovery and development.

References

  • Chemistry Hall. (2020, January 2). Thin Layer Chromatography: A Complete Guide to TLC. [Link]

  • Wamser, C. Monitoring Reactions by TLC The fastest and most commonly used method to follow the course of an organic reaction is by thin lay. Washington State University. [Link]

  • Chemistry LibreTexts. (2022, August 23). Thin Layer Chromatography. [Link]

  • ChemicalDesk.Com. (2011, September 4). TLC stains for amines. [Link]

  • Org Prep Daily. (2006, September 27). TLC Staining solutions. [Link]

  • Hurst, T. E., et al. (2010). A mild, catalyst-free synthesis of 2-aminopyridines. Arkivoc, 2011(1), 129-140. [Link]

  • Hemmateenejad, B., et al. (2012). Quantitative monitoring of the progress of organic reactions using multivariate image analysis-thin layer chromatography (MIA-TLC) method. Analytical Methods, 4(5), 1253-1259. [Link]

  • GalChimia. (2020, December 4). Easy Access to 2-Aminopyridines. [Link]

  • Wikipedia. 2-Aminopyridine. [Link]

  • ALWSCI. (2025, September 2). How To Choose The Best Eluent For Thin Layer Chromatography (TLC). [Link]

  • University of Rochester, Department of Chemistry. Solvent Systems for Flash Column Chromatography. [Link]

  • Movassaghi, M., & Hill, M. D. (2006). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. Organic Letters, 8(20), 4593-4596. [Link]

  • Not Voodoo. TLC stains. [Link]

  • University of Rochester, Department of Chemistry. Magic Formulas: TLC Stains. [Link]

  • EPFL. TLC Visualization Reagents. [Link]

  • Reddit. (2022, September 6). Thin Layer Chromatography: What are the principles and hints in choosing a solvent system for good separation?. [Link]

  • PrepChem.com. Synthesis of 2-amino-5-methoxy pyridine. [Link]

  • Google Patents. (2016).
  • Sun, G., & Wang, Z. (2021). Application of 2-Aminopyridines in the Synthesis of Five- and Six-Membered Azaheterocycles. Chinese Journal of Organic Chemistry, 41(6), 2185-2200. [Link]

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Safety Operating Guide

5-Methoxypyridin-2-amine hydrochloride proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the technical protocols for the safe containment and disposal of 5-Methoxypyridin-2-amine hydrochloride . It is designed for laboratory personnel and safety officers, prioritizing chemical compatibility, regulatory compliance, and personnel safety.

Chemical Profile & Hazard Identification

Effective disposal begins with accurate identification. This compound is the hydrochloride salt of an aminopyridine derivative. The salt form increases water solubility and acidity compared to the free base.

Property Data
Chemical Name 5-Methoxypyridin-2-amine hydrochloride
Synonyms 5-Methoxy-2-aminopyridine HCl; 6-Methoxy-3-pyridylamine HCl
CAS Number Refer to Free Base:[1]6628-77-9 (Salt forms often lack unique CAS; treat as HCl salt of 6628-77-9)
Molecular Formula C₆H₈N₂O[2][3] · xHCl (Typically monohydrochloride)
GHS Classification Warning [4] • H302: Harmful if swallowed [5] • H315: Causes skin irritation [5] • H319: Causes serious eye irritation [5] • H335: May cause respiratory irritation
Acidity (pH) Acidic in aqueous solution (pH ~3–5 due to HCl moiety)

Pre-Disposal: Segregation & Compatibility

Core Directive: Never treat this waste as generic "organic trash." The amine functionality and chloride counter-ion dictate specific segregation rules to prevent toxic gas evolution or exothermic runaways.

Critical Incompatibilities
  • Strong Oxidizers (e.g., Nitric Acid, Permanganates): Risk of fire or explosion. Pyridine rings are stable but can react violently under strong oxidative stress.

  • Strong Bases (e.g., NaOH, KOH): Mixing with bases will deprotonate the salt, liberating the free amine (5-Methoxypyridin-2-amine). This may generate heat and release volatile, malodorous, and toxic amine vapors.

  • Bleach (Sodium Hypochlorite): STRICTLY PROHIBITED. Reacting amines with hypochlorite generates chloramines , which are highly toxic and potentially explosive.

Waste Segregation Decision Tree

The following logic gate ensures the compound is routed to the correct waste stream.

WasteSegregation Start Start: Waste Generation StateCheck Physical State? Start->StateCheck Solid Solid Waste (Powder, contaminated gloves, paper) StateCheck->Solid Solid Liquid Liquid Waste (Mother liquor, reaction solvent) StateCheck->Liquid Liquid SolidType Is it pure chemical or heavily contaminated? Solid->SolidType LiquidComp Solvent Composition? Liquid->LiquidComp SolidBin Solid Hazardous Waste Bin (Label: Toxic, Irritant) SolidType->SolidBin Pure/Significant Trash Trace Contamination Only (Consult Local EHS) SolidType->Trash Trace (<0.1%) Halogen Halogenated Waste Carboy (e.g., DCM, Chloroform) LiquidComp->Halogen Contains Halogens NonHalogen Non-Halogenated Waste Carboy (e.g., Methanol, Acetone) LiquidComp->NonHalogen Flammable Organics Aqueous Aqueous Waste Carboy (Check pH, No Oxidizers) LiquidComp->Aqueous Mostly Water

Caption: Figure 1. Segregation logic for 5-Methoxypyridin-2-amine HCl waste streams. Note that "Trace" definitions vary by institution; when in doubt, use the Hazardous Waste Bin.

Step-by-Step Disposal Protocols

Protocol A: Solid Waste (Pure Compound or Spill Debris)

Applicable for: Expired stocks, weighing boat residues, contaminated spill mats.

  • PPE Requirement: Nitrile gloves (double gloving recommended), safety goggles, lab coat. Use a N95 dust mask or work in a fume hood if the powder is fine/friable.

  • Container Selection: Use a wide-mouth high-density polyethylene (HDPE) jar or a dedicated solid waste drum.

  • Transfer:

    • Transfer the solid material carefully to avoid dust generation.

    • If cleaning a spill, absorb with an inert material (vermiculite or sand) before transfer. Do not use paper towels for large spills if incineration is not guaranteed, as they add fire load.

  • Labeling: Tag the container immediately.

    • Chemical Name: "5-Methoxypyridin-2-amine hydrochloride"

    • Hazards: "Toxic, Irritant"

    • Composition: "100%" (or estimated % if mixed with absorbent).

Protocol B: Liquid Waste (Solutions)

Applicable for: Reaction mixtures, HPLC effluents, mother liquors.

  • Determine Solvent Base:

    • If dissolved in Dichloromethane (DCM) or Chloroform : Use the Halogenated waste stream.[6]

    • If dissolved in Methanol, Ethanol, Acetone : Use the Non-Halogenated/Flammable waste stream.

    • If dissolved in Water : Use the Aqueous waste stream (ensure pH is 5–9 if your facility requires neutralization, otherwise collect as acidic aqueous waste).

  • Compatibility Check: Ensure the receiving carboy does not contain active oxidizers or strong bases.

  • Transfer: Pour slowly using a funnel to prevent splashing.

  • Rinsing: Triple rinse the empty original vessel with a compatible solvent and add the rinsate to the same waste container.

Operational Workflow: From Bench to Pickup

This workflow ensures a chain of custody and safety compliance within the laboratory ecosystem.

DisposalWorkflow Gen Waste Generation Class Classification (Solid/Liq/Halogen) Gen->Class Tag Labeling (RCRA/Local) Class->Tag Identify Hazards Store Satellite Accumulation Area (Secondary Containment) Tag->Store Cap Tightly Request Submit Pickup Request Store->Request Container Full Disposal Final Disposal (High Temp Incineration) Request->Disposal EHS Pickup

Caption: Figure 2. Operational lifecycle of hazardous waste handling.

Emergency Procedures

  • Spill (Solid): Dampen with water (to prevent dust) or cover with wet sand. Scoop into a solid waste container. Ventilate the area.[7]

  • Spill (Liquid): Cover with an absorbent pad or vermiculite. Do not use bleach. Collect in a sealed bag/container.

  • Skin Contact: Brush off loose particles, then wash with soap and water for 15 minutes. The HCl salt is acidic and will irritate moist skin.

  • Eye Contact: Rinse immediately at an eyewash station for 15 minutes. Seek medical attention.

Regulatory Compliance & Final Disposal

  • RCRA Status (USA): While 5-Methoxypyridin-2-amine is not explicitly listed as a P- or U-listed waste by specific name in 40 CFR 261.33, it exhibits characteristics of toxicity. It should be managed as Hazardous Waste .

  • Destruction Method: The preferred industrial disposal method is High-Temperature Incineration (Rotary Kiln) equipped with a scrubber. This ensures the destruction of the pyridine ring and neutralization of the HCl and nitrogen oxides (NOx) generated during combustion.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 80628, 5-Amino-2-methoxypyridine (Free Base). Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual. Retrieved from [Link]

Sources

Personal protective equipment for handling 5-Methoxypyridin-2-amine hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the technical safety, operational handling, and disposal protocols for 5-Methoxypyridin-2-amine hydrochloride .[1] It is designed for researchers requiring immediate, actionable safety intelligence without redundant filler.

Part 1: Executive Safety Summary

Compound: 5-Methoxypyridin-2-amine hydrochloride (HCl salt of CAS 10167-97-2) Physical State: Solid (Hygroscopic powder/crystal). Primary Hazard Class: Irritant / Harmful . Critical Risk: Inhalation of fine dust and potential neurotoxicity associated with the aminopyridine pharmacophore. The hydrochloride moiety adds a risk of acidic irritation to mucous membranes upon hydrolysis.

Part 2: Hazard Analysis & Causality (The "Why")

To select the correct PPE, one must understand the specific mechanism of injury. This compound presents a dual-threat profile:

Hazard ComponentMechanism of ActionSafety Implication
Aminopyridine Core Neuroactive Potential: Aminopyridines are known potassium channel blockers. While the methoxy-derivative (CAS 10167-97-2) is often classified as "Harmful" (H302) rather than "Fatal," structural similarity to 4-aminopyridine warrants a conservative safety margin [1, 2].Strict Dust Control: Prevent systemic absorption via inhalation. Use a fume hood.[2]
Hydrochloride Salt Acidic Hydrolysis: Upon contact with moisture (sweat, tears, lung tissue), the salt dissociates, potentially releasing hydrochloric acid locally.Mucous Membrane Protection: Standard safety glasses are insufficient if dust is airborne; goggles are preferred.
Fine Particulate Aerodynamic Diameter: As a solid salt, it can form fugitive dust during weighing.Respiratory Barrier: Engineering controls (Hood) are primary; N95 is secondary.

Part 3: Personal Protective Equipment (PPE) Matrix

Self-Validating Logic: If you can smell the reagent or taste acidity, the PPE system has failed.

PPE CategoryRecommendationTechnical Rationale
Primary Containment Chemical Fume Hood Mandatory. Do not handle open containers on an open bench. The hood maintains negative pressure, preventing dust migration.
Eye Protection Chemical Splash Goggles Preferred over safety glasses. Goggles seal the orbital area against airborne dust that can bypass glasses, preventing acidic hydrolysis in the eye.
Hand Protection Nitrile Gloves (Double Layer) Inner: 4 mil Nitrile (Tactility). Outer: 5-8 mil Nitrile (Durability). Why: Amines can permeate some rubbers; double gloving provides a "breakthrough" buffer.
Body Protection Lab Coat (Buttoned) Standard cotton/poly blend is sufficient for small scale (<5g). For larger scales, use a Tyvek® sleeve or apron to prevent dust accumulation on cuffs.
Respiratory N95 (Optional inside Hood) If weighing outside a hood (strongly discouraged) or if the hood sash must be raised high, an N95 respirator is the minimum backup.

Part 4: Operational Protocol (Step-by-Step)

Workflow Diagram: Safe Handling Cycle

The following diagram illustrates the "Cradle-to-Grave" flow of the chemical through the laboratory, emphasizing the decision points for safety.

SafeHandling Start START: Reagent Retrieval PPE_Check PPE Verification (Goggles, Nitrile, Lab Coat) Start->PPE_Check Hood_Check Fume Hood Check (Flow > 100 fpm?) PPE_Check->Hood_Check Hood_Check->Start No (Fix Hood) Weighing Weighing Protocol (Use Static-Free Spatula) Hood_Check->Weighing Yes Solubilization Solubilization (Dissolve in solvent immediately) Weighing->Solubilization Minimize Dust Cleanup Immediate Decontamination (Wipe balance with MeOH/Water) Solubilization->Cleanup Waste Disposal (Solid vs Liquid Stream) Cleanup->Waste Stop END: Process Complete Waste->Stop

Caption: Operational workflow for handling 5-Methoxypyridin-2-amine HCl, prioritizing engineering controls (Hood) before handling.

Detailed Handling Procedures
  • Preparation:

    • Bring the balance into the fume hood if possible. If not, use a tared vial with a cap.

    • Static Control: Use an antistatic gun or wipe if the powder is "flyaway." Static charge disperses toxic dust.

  • Weighing:

    • Open the stock container only inside the hood.

    • Transfer solid to a pre-weighed vial. Cap the vial immediately after transfer before removing it from the hood.

    • Self-Validation: Inspect the threads of the stock container. If powder is visible on the threads, wipe it with a damp Kimwipe (solvent-wet) before closing to prevent grinding the salt into dust upon closing.

  • Solubilization:

    • Dissolve the solid in the reaction solvent (e.g., Methanol, DCM) as soon as possible. Solutions are safer to handle than dusts.

Part 5: Emergency Response

ScenarioImmediate Action
Skin Contact Brush then Flush. Gently brush off dry powder (do not wet initially to avoid acid hydrolysis on skin), then flush with water for 15 minutes.
Eye Contact Irrigate Immediately. Flush for 15 minutes.[3] The HCl salt can cause rapid corneal damage. Seek medical attention.
Spill (Solid) Do Not Sweep. Sweeping generates dust. Cover with a wet paper towel (to dampen) or use a HEPA-filtered vacuum. Scoop damp material into a waste jar.
Spill (Solution) Absorb with vermiculite or sand. Dispose of as organic hazardous waste.

Part 6: Disposal Strategy

Disposal must comply with local EHS regulations (e.g., RCRA in the US).

  • Classification:

    • Unused Solid: Hazardous Waste (Toxic/Irritant).

    • Reaction Mixtures: Segregate based on solvent (Halogenated vs. Non-Halogenated).

  • Protocol:

    • Labeling: Clearly mark the waste container with "5-Methoxypyridin-2-amine HCl" and "Toxic/Irritant."

    • Destruction: The preferred method for pyridine derivatives is Incineration [3]. Do not dispose of down the drain; pyridine rings are stable and can be persistent environmental pollutants.

    • Container: Use high-density polyethylene (HDPE) or glass. Avoid metal containers if the waste is acidic (due to HCl).

References

  • Sigma-Aldrich. Safety Data Sheet: 2-Amino-5-methoxypyridine (Base). Accessed 2024. Link

  • Apollo Scientific. Safety Data Sheet: 2-Amino-5-methoxypyridine. Accessed 2024. Link

  • BenchChem. Disposal Guide for Pyridine Derivatives. Accessed 2024. Link

Sources

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